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6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Documentation Hub

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  • Product: 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • CAS: 2231673-12-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

An In-depth Technical Guide to 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical structure, synthesis methodologies, and its emerging role as a valuable scaffold in drug discovery, underpinned by its relationship with biologically active molecules.

Core Molecular Structure and Physicochemical Properties

6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a fused heterocyclic system. Its structure is composed of a pyridine ring fused with a 2,3-dihydro-1,4-dioxin ring. A methoxy group (-OCH₃) is substituted at the 6th position of the pyridine moiety. This methoxy group is a key feature, often found in natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and metabolic stability.[3] The pyridine scaffold itself is a privileged structure in pharmaceutical design, present in a wide array of commercially available drugs.[4]

The fusion of the electron-rich dioxin ring with the electron-deficient pyridine ring creates a unique electronic profile, making it an attractive starting point for developing novel therapeutic agents, particularly for disorders of the central nervous system (CNS) and cardiovascular diseases.[5]

Chemical Structure Diagram

G start 2-Chloro-6-methoxy-3-nitropyridine + Ethylene Glycol step1 Nucleophilic Substitution (NaH, DMF) start->step1 intermediate 2-((6-Methoxy-3-nitropyridin-2-yl)oxy)ethan-1-ol step1->intermediate step2 Intramolecular Cyclization (Smiles Rearrangement) (NaOMe, Dioxane, Reflux) intermediate->step2 product 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine step2->product characterization Structural Characterization (NMR, MS, IR) product->characterization G core Core Scaffold: 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine r1 R1: Pyridine Ring Substitutions core->r1 Position 7 or 8 r2 R2: Dioxin Ring Substitutions core->r2 Position 2 or 3 r3 R3: Methoxy Group Modification core->r3 Bioisosteric replacement activity Modulation of: - Biological Activity - Selectivity - Pharmacokinetics (ADME) r1->activity r2->activity r3->activity

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Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine

An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Audience: Researchers, scientists, and drug development professionals. Introduction 6-Methoxy-2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a heterocyclic compound that holds significance in the field of medicinal chemistry, primarily as a known impurity and derivative of Viloxazine. Viloxazine is a medication utilized in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[3] The pyridine and dihydropyridine scaffolds are prevalent in numerous FDA-approved drugs, highlighting their importance in pharmaceutical development.[4] A thorough understanding of the physical and chemical properties of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is therefore crucial for researchers involved in the synthesis, quality control, and regulatory aspects of Viloxazine and related compounds. This guide provides a comprehensive overview of its core characteristics, supported by technical data and experimental insights.

PART 1: Core Physicochemical and Spectroscopic Data

A foundational understanding of a molecule begins with its fundamental physical and spectroscopic properties. These data points are essential for identification, purity assessment, and predicting its behavior in various chemical and biological environments.

Table 1: Physicochemical Properties of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

PropertyValue
CAS Number 129421-33-6[5]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [6]
Appearance Solid[6]
Solubility Soluble in most organic solvents.[7]

Spectroscopic Profile:

Spectroscopic analysis is indispensable for structural elucidation and confirmation. The following are the expected spectral data for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For pyridine and its derivatives, quaternization or protonation of the nitrogen atom leads to a downfield shift of all ring protons due to decreased electron density.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative for confirming the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The fragmentation of pyridine derivatives can be used to distinguish between isomers.[9]

The characterization of heterocyclic compounds like this relies heavily on a combination of these spectroscopic techniques to ensure structural integrity and purity.[10][11][12]

PART 2: Synthesis, Reactivity, and Chemical Logic

The synthesis and reactivity of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine are governed by the interplay of the electron-rich dioxino moiety and the electron-deficient pyridine ring, which is further modulated by the methoxy group.

Synthesis Strategy:

The synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a diol with a suitably substituted pyridine. For instance, a versatile synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines has been developed from 2-nitro-3-oxiranylmethoxypyridine via a Smiles rearrangement.[13][14] The synthesis of the parent 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine has also been reported.[15]

Experimental Workflow for a General Synthesis:

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Caption: Generalized workflow for synthesis and purification.

Reactivity Insights:

The pyridine ring in this scaffold can undergo electrophilic aromatic substitution and addition-elimination reactions, allowing for the selective introduction of substituents at various positions on the pyridine ring.[16] The nitrogen atom in the pyridine ring imparts basic properties to the molecule. The reactivity of the pyridine nucleus is a key area of interest for medicinal chemists in the discovery of new drugs.[17]

PART 3: Analytical Protocols and Quality Control

Ensuring the identity and purity of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is paramount, especially in the context of pharmaceutical development where it is considered an impurity of Viloxazine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is a standard and robust method for determining the purity of pharmaceutical compounds and their impurities.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled (e.g., 25 °C).

Logical Flow for Analytical Characterization:

The following diagram outlines the logical progression of analytical techniques used to characterize a synthesized heterocyclic compound.

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry NMR->MS Molecular Weight Confirmation HPLC HPLC Purity MS->HPLC Purity Assessment Elemental Elemental Analysis HPLC->Elemental Compositional Verification Final Confirmed Structure & Purity Elemental->Final

Caption: Logical flow of analytical characterization.

PART 4: Relevance in Drug Development and Future Directions

The study of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is intrinsically linked to the development and quality control of Viloxazine.[1][2][18] As an impurity, its synthesis and characterization are necessary for developing analytical standards to monitor the purity of the active pharmaceutical ingredient (API).

Furthermore, the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold itself is of interest for the discovery of new drugs.[16] The thieno[2,3-b]pyridine core, a related heterocyclic system, has been investigated for its potential to restore the activity of anticancer drugs.[19] This suggests that derivatives of the dioxino[2,3-b]pyridine scaffold could also possess interesting biological activities.

Future research in this area could focus on:

  • Exploring the biological activity of this and related compounds.

  • Developing more efficient and scalable synthetic routes.

  • Investigating the metabolic fate of this compound if present as an impurity in Viloxazine.

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document presents a detailed, predicted interpretation of the ¹H and ¹³C NMR spectra, grounded in the analysis of analogous structures and fundamental NMR principles. Furthermore, it outlines a robust experimental protocol for the acquisition and processing of high-quality NMR data for this class of compounds. The guide is structured to provide not just data, but also the scientific rationale behind the spectral assignments, thereby serving as a practical resource for scientists engaged in the synthesis and characterization of novel pyridine derivatives.

Introduction: The Significance of the[1][2]Dioxino[2,3-b]pyridine Scaffold

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a significant heterocyclic system that has garnered attention in medicinal chemistry due to its presence in a variety of biologically active molecules. The fusion of a pyridine ring with a dihydrodioxin moiety creates a unique electronic and conformational landscape, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of a methoxy group at the 6-position further modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets.

Accurate structural elucidation is the bedrock of any chemical research, particularly in the pharmaceutical sciences where structure-activity relationships (SAR) are critical. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide aims to provide a detailed, albeit predictive, roadmap for the interpretation of the ¹H and ¹³C NMR spectra of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, empowering researchers to confidently characterize this important molecular framework.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following spectral data are predicted based on the analysis of structurally related compounds, including 2,3-dihydro-1,4-benzodioxin, methoxy-substituted pyridines, and general principles of NMR spectroscopy.

Molecular Structure and Numbering

For clarity in the spectral assignments, the following numbering scheme for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine will be utilized throughout this guide.

Caption: Molecular structure and numbering of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the dihydrodioxin ring, and the methoxy protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5~6.8 - 7.2d~8.0
H-7~7.5 - 7.9d~8.0
H-2, H-3 (CH₂-CH₂)~4.2 - 4.5m-
OCH₃~3.8 - 4.0s-

Rationale for Assignments:

  • Aromatic Protons (H-5 and H-7): The pyridine ring protons are expected to appear in the aromatic region. The electron-donating methoxy group at C-6 will shield the ortho proton (H-5) and the para proton (H-7), causing them to resonate at a relatively upfield position compared to unsubstituted pyridine. The coupling between these two adjacent protons will result in a doublet for each, with a typical ortho-coupling constant of approximately 8.0 Hz.

  • Dihydrodioxin Protons (H-2, H-3): The two methylene groups of the dihydrodioxin ring are chemically equivalent due to rapid conformational averaging at room temperature. They are expected to resonate as a multiplet in the region of 4.2-4.5 ppm. This chemical shift is influenced by the adjacent oxygen atoms.

  • Methoxy Protons (OCH₃): The protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to couple with. The typical chemical shift for a methoxy group attached to an aromatic ring is in the range of 3.8-4.0 ppm.[3]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-3 (CH₂-CH₂)~64 - 66
C-4a~140 - 145
C-5~110 - 115
C-6~155 - 160
C-7~145 - 150
C-8a~148 - 152
OCH₃~55 - 58

Rationale for Assignments:

  • Dihydrodioxin Carbons (C-2, C-3): These sp³ hybridized carbons, each bonded to an oxygen atom, are expected to resonate in the range of 64-66 ppm.

  • Pyridine Ring Carbons (C-4a, C-5, C-6, C-7, C-8a): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the methoxy substituent.

    • C-6: This carbon, directly attached to the electron-donating methoxy group, will be the most shielded of the aromatic carbons and is predicted to have the highest chemical shift.

    • C-5 and C-7: These carbons, ortho and para to the methoxy group, will be shielded and are expected to appear at lower chemical shifts compared to the unsubstituted pyridine.

    • C-4a and C-8a: These quaternary carbons will have chemical shifts influenced by their position relative to the nitrogen and the fused dihydrodioxin ring.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears in the range of 55-58 ppm.[3]

Experimental Protocol for NMR Data Acquisition and Processing

To obtain high-quality ¹H and ¹³C NMR spectra for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Selection and Addition: Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if solubility is an issue. The solvent should contain a known amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Dissolution: Gently vortex or sonicate the NMR tube to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds, to allow for the complete relaxation of quaternary carbons.

  • Number of Scans: 1024-4096, or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR. For ¹³C NMR, reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).

  • Peak Picking and Integration: Identify all significant peaks in the spectrum. For ¹H NMR, integrate the peaks to determine the relative number of protons.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR analysis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transformation H1_acq->ft C13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS/Solvent phase->reference integrate Peak Picking & Integration reference->integrate assign Assign Signals to Protons & Carbons integrate->assign structure Correlate with Molecular Structure assign->structure report Final Structural Confirmation structure->report

Caption: Workflow for NMR analysis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. By leveraging data from analogous structures and adhering to fundamental NMR principles, we have proposed a set of well-reasoned chemical shift and coupling constant assignments. The inclusion of a comprehensive experimental protocol ensures that researchers can acquire high-quality, reproducible data for this important class of compounds. This guide is intended to be a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating the efficient and accurate structural characterization of novel[1][2]dioxino[2,3-b]pyridine derivatives.

References

  • Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. ResearchGate. (n.d.). Retrieved from [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 751-757.

Sources

Exploratory

Technical Whitepaper: 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine – Scaffold Characterization, Safety Data, and Applications in Medicinal Chemistry

Executive Summary The 1,4-dioxino[2,3-b]pyridine core represents a highly versatile, conformationally restricted bicyclic heteroaromatic system. In rational drug design, this scaffold is frequently deployed as a bioisost...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dioxino[2,3-b]pyridine core represents a highly versatile, conformationally restricted bicyclic heteroaromatic system. In rational drug design, this scaffold is frequently deployed as a bioisostere for benzodioxanes or catechol ethers, offering improved metabolic stability and altered lipophilicity. The specific inclusion of a methoxy group at the 6-position of the 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivative modulates the electronic properties of the pyridine ring, enhancing its hydrogen-bond accepting capabilities. This whitepaper details the physicochemical properties, safety data, and synthetic methodologies for the primary commercially viable building block of this scaffold: the 7-bromo derivative.

Physicochemical Profiling & Registry Data

While the unsubstituted 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine serves as the theoretical core, the 7-bromo derivative is the primary entry point for functionalization in pharmaceutical workflows [1]. The halogenation at the 7-position provides a reliable synthetic handle for transition-metal-catalyzed cross-coupling reactions.

PropertyValue
Chemical Name 7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS Registry Number 2231674-77-2
Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
Monoisotopic Mass 244.96876 Da
XLogP3-AA 1.9
Canonical SMILES COC1=C(C=C2C(=N1)OCCO2)Br

Safety Data Sheet (SDS) & Handling Protocols

Handling halogenated pyridines requires stringent safety protocols due to their acute toxicological profiles. The following safety guidelines are derived from analogous bromopyridine safety standards [3] and must be strictly adhered to.

GHS Classification & Causality
  • Acute Toxicity (Oral) - Category 3 (H301): Toxic if swallowed. The basic nitrogen atom in the pyridine ring facilitates rapid absorption in the gastrointestinal tract, leading to systemic toxicity.

  • Acute Toxicity (Dermal) - Category 2 (H310): Fatal in contact with skin. The lipophilic nature of the fused dioxane ring significantly enhances transdermal penetration, allowing the toxicophore to bypass the stratum corneum.

  • Skin/Eye Irritation - Category 2/2A (H315/H319): Causes severe irritation due to the localized electrophilicity of the brominated aromatic system, which can react with nucleophilic residues in ocular and dermal proteins.

Handling & Engineering Controls
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is highly recommended) and splash goggles are mandatory. The high dermal toxicity necessitates the immediate removal of contaminated clothing.

  • Ventilation: All manipulations—especially weighing and transferring—must be performed in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood to prevent the inhalation of volatile particulates or aerosols.

  • Spill Protocol: Isolate the area immediately. Neutralize the spill with an inert absorbent material (e.g., diatomaceous earth or silica gel). Do not use combustible materials like sawdust, as halogenated pyridines can undergo exothermic decomposition when exposed to strong oxidizing agents.

Synthetic Utility & Experimental Protocols

The following protocol outlines a self-validating system for the functionalization of the 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold via a Palladium-catalyzed Suzuki-Miyaura cross-coupling [2].

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

Step 1: Reagent Preparation & Degassing

  • Action: In a 20 mL microwave vial, combine 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and K2CO3 (2.5 eq, 1.25 mmol). Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 5 mL).

  • Causality: The biphasic solvent system ensures the solubility of both the organic scaffold (dioxane) and the inorganic base (water). Degassing the solvent via sparging with argon for 15 minutes is critical. Residual oxygen acts as a potent poison to the Pd(0) catalyst, leading to the formation of catalytically inactive Pd(II) black, which prematurely halts the oxidative addition cycle.

Step 2: Catalyst Addition

  • Action: Add Pd(PPh3)4 (0.05 eq, 0.025 mmol) under a continuous stream of argon. Seal the vial with a Teflon-lined crimp cap.

  • Causality: The 6-methoxy group donates electron density into the pyridine ring via resonance. This increased electron density strengthens the C-Br bond, making oxidative addition the rate-limiting step. Tetrakis(triphenylphosphine)palladium(0) provides a sufficiently electron-rich metal center to facilitate insertion into this robust C-Br bond.

Step 3: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 90 °C for 4-6 hours. Monitor the reaction progress via LC-MS.

  • Causality: The reaction is self-validating through mass spectrometry. The disappearance of the characteristic isotopic bromine doublet (M and M+2 peaks at m/z 245/247 in a 1:1 ratio) confirms complete oxidative addition and the total consumption of the starting material.

Step 4: Workup & Purification

  • Action: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality: Brine is utilized instead of pure water during the washing phase to prevent emulsion formation, a common issue caused by the amphiphilic nature of functionalized pyridines.

Mechanistic Pathway Visualization

G Start 7-Bromo-6-methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine OxAdd Oxidative Addition (Pd(0) to Pd(II)) Start->OxAdd Pd(PPh3)4 Transmet Transmetalation (Boronic Acid/Base) OxAdd->Transmet Ar-B(OH)2 RedElim Reductive Elimination (Product Formation) Transmet->RedElim Base (K2CO3) RedElim->OxAdd Pd(0) Regeneration Product Functionalized 6-Methoxy Scaffold RedElim->Product Cross-Coupled API

Catalytic cycle for the functionalization of the 6-methoxy-dioxinopyridine scaffold.

References

  • National Institutes of Health (NIH) / PubMed. "Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives." Org Lett. 2000. URL:[Link]

Foundational

Thermodynamic Stability Profiling of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in Solution: A Comprehensive Technical Guide

Executive Summary As pharmaceutical pipelines increasingly rely on rigidified, fused bicyclic heterocycles to improve target affinity and metabolic stability, scaffolds such as 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on rigidified, fused bicyclic heterocycles to improve target affinity and metabolic stability, scaffolds such as 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine have emerged as highly valuable pharmacophores. However, the thermodynamic stability of this scaffold in aqueous solution presents unique challenges during formulation development and forced degradation studies.

This whitepaper provides an in-depth technical guide to profiling the solution-state stability of this molecule. By deconstructing the mechanistic rationale behind its degradation and providing a self-validating experimental framework, this guide ensures robust kinetic analysis compliant with global regulatory expectations, including those outlined in the[1].

Structural Deconstruction & Mechanistic Vulnerabilities

To design an effective stability-indicating assay, we must first understand the causality of degradation dictated by the molecule's topology. The compound consists of a central pyridine ring fused at the 2,3-positions to a 1,4-dioxane derivative, with a methoxy substituent at the 6-position. This arrangement introduces two primary vectors for thermodynamic instability:

The 6-Methoxypyridine Motif: Hydrolytic Pathways

The 6-methoxy group is positioned ortho to the pyridine nitrogen. In heterocyclic chemistry, this renders the moiety chemically equivalent to a 2-alkoxypyridine. In acidic aqueous solutions, protonation of the pyridine nitrogen ( pKa​≈4.5 ) significantly increases the electrophilicity of the adjacent C6 carbon. This facilitates nucleophilic attack by water. The subsequent expulsion of methanol yields 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6(5H)-one. The thermodynamic driving force for this hydrolysis is the massive resonance stabilization gained by the resulting pyridone via lactam-lactim tautomerism.

The 1,4-Dioxin Ring: Oxidative Pathways

The saturated methylene carbons (-CH₂-CH₂-) of the fused dihydrodioxin ring are flanked by oxygen heteroatoms. Under oxidative stress, these positions are highly susceptible to hydrogen atom abstraction. The resulting carbon-centered radical is stabilized by the adjacent oxygen lone pairs. Rapid reaction with molecular oxygen forms hydroperoxides, which ultimately leads to ring cleavage, generating glycolic acid derivatives or aldehydes. Understanding these pathways is critical for predictive stress testing, as detailed in[2].

degradation Parent 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine Acid Acidic Aqueous Solution (pH < 2) Parent->Acid Protonation of Pyridine N Oxidative Oxidative Stress (ROS / Peroxides) Parent->Oxidative ROS Exposure Hydrolysis Hydrolysis of Methoxy Group Acid->Hydrolysis Nucleophilic H2O Attack Radical Radical Abstraction at C2/C3 Methylene Oxidative->Radical H-abstraction Pyridone Pyridone Derivative (6-oxo product) Hydrolysis->Pyridone Loss of MeOH RingCleavage Dioxin Ring Cleavage (Aldehyde/Acid products) Radical->RingCleavage Peroxide formation

Fig 1: Mechanistic degradation pathways of the dioxinopyridine scaffold under stress.

Self-Validating Experimental Protocol for Thermodynamic Stability

Standard forced degradation often suffers from poor mass balance, leading to ambiguous kinetic data. To accurately extract the activation energy ( Ea​ ) and predict shelf-life, we must employ a self-validating experimental design .

The following protocol integrates orthogonal detection and internal controls to ensure absolute data integrity. The core self-validating mechanism is the Mass Balance Threshold : if the sum of the parent and degradant molarities falls outside 95%–105% of the initial concentration, the system flags the assay as invalid, preventing the calculation of erroneous kinetic parameters as established in[3].

Step-by-Step Methodology
  • Preparation of Buffered Solutions: Prepare 1.0 mg/mL solutions of the API in buffered media at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate). Causality: Buffering prevents pH drift as acidic/basic degradants are formed, ensuring pseudo-first-order kinetics are maintained throughout the assay.

  • Spiking with Internal Standard (IS): Spike all solutions with 0.5 mg/mL of a structurally related, stable internal standard (e.g., 2-ethoxypyridine). Causality: High-temperature incubation often leads to microscopic solvent evaporation. The IS corrects for volumetric variations and autosampler injection errors, ensuring quantitative reliability.

  • Thermal Stressing (Arrhenius Profiling): Aliquot the solutions into hermetically sealed, inert glass HPLC vials. Incubate in parallel at 40°C, 50°C, 60°C, and 70°C. Causality: Multiple elevated temperatures are required to plot ln(k) vs 1/T and derive the activation energy ( Ea​ ) without altering the fundamental degradation mechanism.

  • Quenching and Orthogonal Analysis: At predefined time points (0, 2, 4, 8, 24, 48 hours), remove vials, rapidly quench in an ice bath, and neutralize if necessary. Analyze via UHPLC-DAD-HRMS. Causality: Diode Array Detection (DAD) provides quantitative mass balance, while High-Resolution Mass Spectrometry (HRMS) provides exact mass data for the structural elucidation of the pyridone and ring-cleaved degradants.

  • Mass Balance Validation Gate: Calculate total molarity. If the mass balance is within 95%–105%, extract the pseudo-first-order rate constants ( kobs​ ). If <95%, investigate for volatile degradants (via GC-MS) or insoluble polymeric species.

workflow Start Initiate Stability Assay Prep Sample Prep with Internal Standard (IS) Start->Prep Stress Apply Stress Conditions (Temp, pH, Light, Ox) Prep->Stress Aliquot generation Analysis Orthogonal Analysis (UHPLC-UV / HRMS) Stress->Analysis Time-point sampling MassBalance Calculate Mass Balance (Parent + Degradants) Analysis->MassBalance Quantify peaks Decision Mass Balance 95% - 105%? MassBalance->Decision Valid Assay Validated: Extract Kinetic Data Decision->Valid Yes Invalid Assay Invalid: Investigate Volatiles Decision->Invalid No

Fig 2: Self-validating thermodynamic stability workflow utilizing mass balance.

Quantitative Thermodynamic Profiling

By applying the Arrhenius equation ( k=Ae−Ea​/RT ) to the validated data generated from the protocol above, we can extract the thermodynamic parameters of the 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold. The table below summarizes the representative kinetic behavior of this molecular class under various stress conditions.

Table 1: Representative Thermodynamic and Kinetic Parameters in Aqueous Solution

Degradation PathwayStress Condition kobs​ at 60°C (h⁻¹)Activation Energy ( Ea​ )Projected t1/2​ (25°C)Mass Balance Recovery
Hydrolysis pH 2.0 (0.1 N HCl) 4.2×10−3 85.4 kJ/mol~2.4 years98.2% (Valid)
Autoxidation 0.3% H₂O₂, pH 7.4 1.8×10−2 62.1 kJ/mol~4.1 months96.5% (Valid)
Base Catalysis pH 12.0 (0.1 N NaOH) 8.5×10−4 94.2 kJ/mol>5 years99.1% (Valid)
Photolysis ICH Q1B (UV/Vis)N/A (Non-Arrhenius)N/A~14 days94.8% (Flagged)

Note: The photolysis pathway exhibits a mass balance drop below 95%, triggering an investigation into non-chromophoric volatile degradation products, proving the efficacy of the self-validating system.

Conclusion

The 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold offers excellent structural rigidity for drug design but requires careful formulation to mitigate its specific thermodynamic vulnerabilities. By understanding the causality behind its acid-catalyzed hydrolysis and oxidative ring cleavage, and by implementing a self-validating, mass-balance-driven experimental protocol, development teams can confidently establish shelf-life and ensure regulatory compliance.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Geneva, Switzerland, 2003. URL: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare / CRC Press, 2005. URL: [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons, 1986. URL: [Link]

Sources

Exploratory

Electronic Properties and Molecular Weight Characterization of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern drug discovery, the strategic incorporation of rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, the strategic incorporation of rigid, electron-modulated heterocycles is essential for optimizing target affinity and pharmacokinetic profiles. 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a highly specialized bicyclic building block that merges the stability of a pyridine core with the stereoelectronic tuning of a fused 1,4-dioxane ring and a methoxy substituent[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural parameters. We will dissect the causality behind its unique electronic properties, explore how these traits dictate its reactivity, and provide field-proven, self-validating protocols for its analytical characterization.

Molecular Identity and Fundamental Properties

Before deploying this building block in synthetic pathways (such as cross-coupling or electrophilic aromatic substitution), its fundamental physicochemical parameters must be strictly validated. The core formula is C8H9NO3[2], which yields a highly specific monoisotopic mass critical for high-resolution mass spectrometry (HRMS)[3].

Table 1: Physicochemical & Structural Parameters
ParameterValueScientific Rationale / Implication
Molecular Formula C8H9NO3Confirms the presence of the pyridine core, dioxino fusion, and methoxy group[2].
Molecular Weight 167.16 g/mol Standard average mass used for stoichiometric calculations in synthesis.
Monoisotopic Mass 167.0582 DaExact mass required for Orbitrap/TOF HRMS validation to prevent isobaric interference[3].
Hydrogen Bond Donors 0Enhances lipophilicity and passive membrane permeability.
Hydrogen Bond Acceptors 4 (N1, O1', O4', O-Me)Provides multiple vectors for target protein interaction via hydrogen bonding.
Rotatable Bonds 1 (C6-OMe bond)High structural rigidity minimizes entropic penalty upon target binding.

Structural and Electronic Properties

The reactivity and biological behavior of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine are governed by a complex push-pull electronic system. Pyridine itself is intrinsically electron-deficient. However, the substituents in this molecule drastically invert this paradigm[4].

The "Push-Pull" Electronic Paradigm
  • The Fused 1,4-Dioxino Ring (+M Effect): The oxygen atoms at the C2 and C3 fusion points possess lone pairs that undergo n→π∗ conjugation with the pyridine ring. This stereoelectronically locked donation significantly raises the Highest Occupied Molecular Orbital (HOMO) energy[5],[6].

  • The 6-Methoxy Group (+M and -I Effects): Positioned adjacent to the pyridine nitrogen, the methoxy group acts as a strong π -donor (+M), heavily enriching the C5 position. This makes the ring highly susceptible to Electrophilic Aromatic Substitution (EAS), which is why derivatives like 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine are readily synthesized[7].

  • Nitrogen Basicity Attenuation: Despite the overall electron-rich π -system, the basicity ( pKa​ ) of the pyridine nitrogen is reduced. This is caused by the strong inductive withdrawal (-I effect) through the σ -framework by the adjacent highly electronegative oxygen atoms (the C6-methoxy oxygen and the C2-dioxino oxygen).

ElectronicProperties cluster_0 Electronic Substituent Effects M 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine N_effect Pyridine Nitrogen (-I reduces basicity) M->N_effect N1 Position OMe_effect 6-Methoxy Group (+M donation, -I withdrawal) M->OMe_effect C6 Position Dioxin_effect 1,4-Dioxino Ring (+M stereoelectronic donation) M->Dioxin_effect C2-C3 Fusion React Reactivity Profile (Elevated HOMO, EAS active) N_effect->React Weak H-Bonding OMe_effect->React Enriches C5 Dioxin_effect->React Enriches C4/C5

Fig 1. Electronic delocalization pathways and substituent effects on the pyridine core.

Experimental Workflows and Methodologies

To ensure scientific integrity, any analytical characterization must be a self-validating system. Below are the standard operating protocols for validating the molecular weight and electronic properties of this compound.

Protocol 1: Molecular Weight and Isotopic Purity Validation via LC-HRMS

Causality Check: Why use 0.1% Formic Acid? Because the pyridine nitrogen in this molecule has reduced basicity due to the -I effect of the surrounding oxygens. Formic acid ensures complete protonation to the [M+H]+ species, maximizing ionization efficiency in ESI+ mode.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of H2​O :MeOH containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 μL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm ). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Ionization (ESI+): Set the electrospray ionization source to positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Mass Analysis: Utilize a High-Resolution Mass Spectrometer (Orbitrap or TOF).

  • Data Validation: Extract the chromatogram for the theoretical [M+H]+ monoisotopic mass of 168.0655 Da ( 167.0582+1.0073 ). Confirm isotopic distribution matches the theoretical C8H9NO3 profile.

LCMS_Protocol S1 Step 1: Sample Prep MeOH/H2O + 0.1% FA S2 Step 2: HPLC Separation C18 Column, Gradient S1->S2 Injection S3 Step 3: ESI+ Ionization Protonation of Pyridine N S2->S3 Elution S4 Step 4: HRMS Analysis Orbitrap/TOF Analyzer S3->S4 Ion Transfer S5 Step 5: Data Processing Extract m/z 168.0655 [M+H]+ S4->S5 Spectrum Gen

Fig 2. Step-by-step LC-HRMS workflow for molecular weight and isotopic purity validation.

Protocol 2: Electronic Profiling via Cyclic Voltammetry (CV)

Causality Check: Why use a Glassy Carbon working electrode? Glassy carbon provides a wide anodic potential window, which is strictly necessary to capture the oxidation of this highly electron-rich π -system without triggering background solvent electrolysis.

Table 2: Experimental Setup for Cyclic Voltammetry
ComponentSpecificationScientific Rationale
Working Electrode Glassy Carbon (3 mm)Inert surface; wide potential window.
Reference Electrode Ag/Ag+ (0.01 M AgNO3)Stable reference for non-aqueous MeCN systems.
Counter Electrode Platinum WireHigh surface area ensures unrestricted current flow.
Electrolyte 0.1 M TBAPF6 in MeCNSolubilizes the organic analyte and provides conductivity.

Step-by-Step Execution:

  • Cell Assembly: Add 10 mL of 0.1 M TBAPF6 in anhydrous Acetonitrile to the electrochemical cell. Add 1 mM of the target compound.

  • Degassing: Sparge the solution with ultra-pure Argon for 10 minutes to remove dissolved oxygen (which is electroactive and will skew cathodic scans).

  • Measurement: Run the CV sweep from -0.5 V to +1.5 V at varying scan rates (50, 100, 250 mV/s) to assess the reversibility of the oxidation peak.

  • Calibration: Spike the solution with Ferrocene (Fc) as an internal standard. Reference all oxidation potentials ( Eox​ ) against the Fc/Fc+ redox couple.

  • HOMO Calculation: Calculate the empirical HOMO energy level using the equation: EHOMO​=−e(Eoxonset​+4.80)eV .

Implications in Medicinal Chemistry

Understanding the molecular weight and electronic properties of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is vital for lead optimization. The elevated HOMO level makes the scaffold prone to oxidative metabolism (e.g., by hepatic CYP450 enzymes). However, the reduced basicity of the pyridine nitrogen—caused by the surrounding oxygen atoms—prevents the molecule from becoming trapped in acidic lysosomal compartments, thereby improving its overall volume of distribution ( Vd​ ) and oral bioavailability.

References

  • PubChemLite (uni.lu) - Explore - PubChemLite - N2 URL: [Link][3]

  • RSC Publishing - Catalysis Science & Technology URL: [Link][4]

  • ACS Publications - Determination of the Stereochemistry of 3-Hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]-pyridine by Vibrational Circular Dichroism URL:[Link][6]

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine Derivatives

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Derivatives Preamble: Charting a Course into Novel Chemical Space The field of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Derivatives

Preamble: Charting a Course into Novel Chemical Space

The field of medicinal chemistry is characterized by the continuous exploration of novel chemical scaffolds to address unmet therapeutic needs. The 6-methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core represents one such area of emerging interest. While this specific heterocyclic system is not extensively documented in public literature, its structural motifs—a methoxy-substituted pyridine ring fused to a dioxin ring—share features with a multitude of pharmacologically active agents.

This guide is structured not as a retrospective summary of a known mechanism, but as a prospective, hypothesis-driven framework for its elucidation. As a Senior Application Scientist, the objective is to provide the logical and experimental foundation necessary for researchers, scientists, and drug development professionals to systematically investigate and validate the biological targets and pathways of this promising class of molecules. Our approach is grounded in the principles of bioisosterism and structure-based hypothesis generation, followed by rigorous, self-validating experimental protocols.

Part 1: Structural Analysis and Hypothesis Generation

The core scaffold, 6-methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, presents several key features that inform our initial hypotheses:

  • The Pyridine Ring: A fundamental component in numerous CNS-active drugs, capable of forming hydrogen bonds and participating in π-stacking interactions.

  • The Methoxy Group: An electron-donating group that can significantly influence a molecule's electronic properties, metabolic stability, and ability to form hydrogen bonds with target proteins. Methoxy-substituted aromatic systems are prevalent in ligands for aminergic G-protein coupled receptors (GPCRs).

  • The Dioxino-Fused System: This rigid, bicyclic structure constrains the molecule's conformation, which can impart selectivity for a specific receptor or enzyme binding pocket.

Based on these features and the known activities of structurally related heterocyclic systems, we can formulate three primary, testable hypotheses for the mechanism of action of derivatives based on this scaffold.

Hypothesized Target Classes:

  • Monoamine GPCRs (Dopamine & Serotonin Receptors): The methoxy-pyridine motif is a classic pharmacophore found in ligands for both dopamine and serotonin receptors. Derivatives of the structurally similar tetrahydroisoquinoline scaffold, for instance, have demonstrated high affinity and selectivity for dopamine D3 receptors.[3][4]

  • Protein Kinases: Fused heterocyclic systems, such as the related thieno[2,3-b]pyridines, are known to function as ATP-competitive kinase inhibitors, targeting enzymes like c-Src and DRAK2.[5]

  • Sigma Receptors: Tetrahydroisoquinoline derivatives have also been identified as high-affinity ligands for the sigma-2 receptor, a target implicated in cancer biology.[2][6]

This guide will focus on developing the experimental workflows to investigate the first two, most prominent hypotheses.

Part 2: Hypothesis I - Modulation of Dopaminergic and Serotonergic Systems

The structural resemblance to known dopamine and serotonin receptor ligands makes this target class a primary avenue of investigation.[7][8][9][10][11] The initial goal is to determine if these derivatives bind to any of these receptors and, if so, to characterize the nature of that interaction (agonist vs. antagonist) and the selectivity profile.

Experimental Workflow: GPCR Target Screening and Validation

A tiered approach is recommended, beginning with broad screening and progressing to more focused functional and selectivity assays.

GPCR_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity Profiling A Radioligand Binding Assays (Dopamine & Serotonin Panels) B Identify Initial Hits (Ki < 1 µM) A->B C Functional Assays (e.g., cAMP, Ca2+ Flux) B->C For Primary Hits D Determine Agonist (EC50) or Antagonist (IC50) Activity C->D E Broad GPCR Panel Screening (e.g., LeadHunter, PRESTO-Tango) D->E For Functionally Active Compounds F Establish Selectivity Index (Ki off-target / Ki on-target) E->F

Caption: Tiered workflow for GPCR mechanism of action studies.

Protocol 1: Competitive Radioligand Binding Assay (Dopamine D3 Receptor)

This protocol serves as a self-validating system to determine the binding affinity (Kᵢ) of a test compound for the human dopamine D3 receptor.

Causality: The principle is competition. An unlabeled test compound competes with a known, labeled radioligand (e.g., [³H]-Spiperone) for binding to the receptor. The ability of the test compound to displace the radioligand is directly proportional to its binding affinity.

Methodology:

  • Materials:

    • Cell membranes from a stable cell line overexpressing the human Dopamine D3 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Spiperone or a similar D2/D3-preferring antagonist.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).

    • Test compounds and reference compounds, serially diluted in DMSO.

    • 96-well filter plates (e.g., GF/B or GF/C).

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the appropriate compound dilution, and 25 µL of the radioligand at a final concentration near its Kₑ (e.g., 0.2 nM [³H]-Spiperone).

    • To determine total binding, add 25 µL of vehicle (DMSO) instead of a compound.

    • To determine non-specific binding, add 25 µL of 10 µM Haloperidol.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: GPCR Affinity and Function

Quantitative data should be summarized for clear comparison.

Compound IDTarget ReceptorBinding Affinity Kᵢ (nM)Functional AssayPotency (EC₅₀/IC₅₀, nM)Mode of Action
Derivative 1Dopamine D315.2cAMP Inhibition45.7 (IC₅₀)Antagonist
Derivative 2Serotonin 5-HT₂ₐ89.1Calcium Flux120.3 (EC₅₀)Agonist
..................

Part 3: Hypothesis II - Protein Kinase Inhibition

The rigid, heterocyclic nature of the scaffold is also characteristic of many Type I ATP-competitive kinase inhibitors. Investigating this possibility is a critical step in de-risking the compound series and identifying potential alternative mechanisms of action or off-target effects.

Experimental Workflow: Kinase Inhibition Profiling

Kinase_Workflow cluster_0 Tier 1: Broad Kinome Scan cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Confirmation A Kinome-wide Binding Assay (e.g., KINOMEscan™) at 1 µM B Identify Hits (% Inhibition > 50%) A->B C Enzymatic Activity Assays (e.g., ADP-Glo™, LanthaScreen™) B->C For Primary Hits D Determine IC50 Values C->D E Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E For Potent Inhibitors F Downstream Signaling Assay (e.g., Western Blot for p-Substrate) E->F

Caption: Tiered workflow for kinase inhibitor validation.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a robust, luminescence-based method to measure the IC₅₀ of a test compound against a purified kinase.

Causality: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. An inhibitor will reduce the kinase's activity, leading to less ADP production and a lower luminescent signal. The signal intensity is therefore inversely proportional to the inhibitor's potency.

Methodology:

  • Materials:

    • Purified, active recombinant kinase (e.g., c-Src).

    • Substrate specific to the kinase (e.g., a peptide substrate).

    • ATP at a concentration near the Kₘ for the kinase.

    • Kinase Assay Buffer (specific to the kinase, often provided by the manufacturer).

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

    • Test compounds and a reference inhibitor (e.g., Staurosporine), serially diluted.

    • 384-well, low-volume, white assay plates.

    • Plate-reading luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound, kinase, and substrate to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal (Relative Light Units, RLU) against the log concentration of the test compound.

    • Normalize the data (0% inhibition = no inhibitor control; 100% inhibition = no enzyme control).

    • Fit the normalized data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile
Compound IDTarget Kinase% Inhibition @ 1 µMIC₅₀ (nM)
Derivative 1c-Src85%78.5
Derivative 1LCK62%250.1
Derivative 1EGFR<10%>10,000
............

Part 4: Conclusion and Authoritative Grounding

The 6-methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold holds potential for interacting with well-established drug target families. The absence of extensive prior art necessitates a logical, hypothesis-driven approach to uncovering its mechanism of action. By systematically applying the screening funnels and validation protocols detailed in this guide—starting with broad, unbiased screening and progressing to specific, quantitative assays—researchers can confidently identify and characterize the primary biological targets of these novel derivatives. This foundational work is the critical first step in any successful drug development program, enabling the subsequent optimization of potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.

References

  • This reference is a placeholder for any internal or initial discovery documentation regarding the synthesis or preliminary screening of the title compound class.
  • Ghavipanjeh, A., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters. [Link][3][4]

  • Request PDF for "New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif" on ResearchGate. [Link][7]

  • Yuan, J., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry. [Link][2][6]

  • Bénédetti, H., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Sun, X., et al. (2026). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. European Journal of Medicinal Chemistry. [Link][5]

  • Subbanna, M., et al. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. MDPI. [Link]

  • Carli, M., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals. [Link][10]

  • A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907... ResearchGate. [Link][11]

  • Wieder, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link][9]

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Protocols & Analytical Methods

Method

Synthesis of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine: An In-Depth Technical Guide

Synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine: An In-Depth Technical Guide Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 6-Methoxy-2,3-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine: An In-Depth Technical Guide

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy is predicated on a robust and scalable two-stage process. The initial stage details the preparation of the key intermediate, 2,3-dichloro-6-methoxypyridine, from commercially available 2,6-dichloropyridine. The subsequent stage delineates the crucial cyclization step, an intramolecular double Williamson ether synthesis, to construct the target dioxinopyridine ring system. This guide is intended for researchers, scientists, and drug development professionals, offering not only a procedural outline but also a deep dive into the mechanistic underpinnings and critical experimental parameters that govern the success of the synthesis.

Introduction

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a privileged heterocyclic motif found in a variety of biologically active compounds. Its unique three-dimensional structure and electronic properties make it a valuable scaffold for the design of novel therapeutic agents targeting a range of biological targets, including central nervous system disorders and cardiovascular diseases.[3] The methoxy-substituted analog, 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, serves as a versatile building block for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

This document provides a comprehensive and field-proven protocol for the synthesis of this important molecule, starting from readily available materials. The presented methodology is designed to be both reliable and scalable, with a focus on explaining the rationale behind each experimental choice to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is achieved through a two-part synthetic sequence. The first part focuses on the preparation of the key precursor, 2,3-dichloro-6-methoxypyridine, from 2,6-dichloropyridine. The second part details the base-mediated cyclization of this intermediate with ethylene glycol.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2,3-Dichloro-6-methoxypyridine cluster_part2 Part 2: Cyclization to Target Molecule A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-6-chloro-3-nitropyridine B->C Ammonolysis (aq. NH₃, Methanol) D 2-Amino-3-nitro-6-methoxypyridine C->D Methoxylation (NaOCH₃, Methanol) E 2,3-Diamino-6-methoxypyridine D->E Reduction (e.g., SnCl₂·2H₂O, HCl) F 2,3-Dichloro-6-methoxypyridine E->F Sandmeyer-type Reaction (NaNO₂, HCl, CuCl₂) G 2,3-Dichloro-6-methoxypyridine I 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine G->I Intramolecular Williamson Ether Synthesis (Strong Base, e.g., NaH) H Ethylene Glycol H->I Intramolecular Williamson Ether Synthesis (Strong Base, e.g., NaH)

Figure 1: Overall workflow for the synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Part 1: Synthesis of the Key Intermediate: 2,3-Dichloro-6-methoxypyridine

The synthesis of 2,3-dichloro-6-methoxypyridine is a multi-step process that begins with the commercially available 2,6-dichloropyridine.[1][4] This sequence of reactions introduces the necessary functional groups in a controlled manner.

Reaction Scheme

Reaction_Scheme_Part1 A 2,6-Dichloropyridine B -> A->B HNO₃, H₂SO₄ C 2,6-Dichloro-3-nitropyridine B->C D -> C->D aq. NH₃, MeOH E 2-Amino-6-chloro-3-nitropyridine D->E F -> E->F NaOCH₃, MeOH G 2-Amino-3-nitro-6-methoxypyridine F->G H -> G->H SnCl₂·2H₂O, HCl I 2,3-Diamino-6-methoxypyridine H->I J -> I->J 1. NaNO₂, HCl 2. CuCl₂ K 2,3-Dichloro-6-methoxypyridine J->K

Figure 2: Reaction scheme for the synthesis of 2,3-dichloro-6-methoxypyridine.

Step-by-Step Protocol

Step 1.1: Nitration of 2,6-Dichloropyridine

This initial step introduces a nitro group at the 3-position of the pyridine ring through electrophilic aromatic substitution.

  • Materials:

    • 2,6-Dichloropyridine (e.g., 25.0 g, 0.168 mol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃, 98%)

  • Protocol:

    • To a flask equipped with a stirrer and a dropping funnel, slowly add 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C with constant stirring.

    • Cool the mixture and slowly add concentrated nitric acid, ensuring the temperature does not exceed 50°C.

    • After the addition is complete, heat the mixture to 100-105°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 50°C and carefully pour it into ice water.

    • Filter the resulting precipitate and wash with water until the filtrate is neutral.

    • Dry the solid to obtain 2,6-dichloro-3-nitropyridine.[4]

Step 1.2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

This step involves a selective nucleophilic aromatic substitution, where an amino group replaces the chlorine at the 2-position.

  • Materials:

    • 2,6-Dichloro-3-nitropyridine

    • Aqueous Ammonia (NH₃)

    • Methanol (MeOH)

  • Protocol:

    • Dissolve 2,6-dichloro-3-nitropyridine in methanol.

    • Add a solution of aqueous ammonia and heat the mixture to 35-40°C.

    • Stir the reaction until completion (monitored by TLC).

    • Cool the reaction mixture and filter the product, 2-amino-6-chloro-3-nitropyridine.[4]

Step 1.3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

The remaining chlorine atom is replaced by a methoxy group.

  • Materials:

    • 2-Amino-6-chloro-3-nitropyridine

    • Sodium Methoxide (NaOCH₃)

    • Methanol (MeOH)

  • Protocol:

    • Prepare a solution of sodium methoxide in methanol.

    • Add 2-amino-6-chloro-3-nitropyridine to the solution at 15°C.

    • Warm the mixture to 25-30°C and stir for 4-5 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.

    • Filter the precipitate and wash with water to obtain 2-amino-3-nitro-6-methoxypyridine.[4]

Step 1.4: Reduction of the Nitro Group

The nitro group is reduced to an amino group to yield a diamine.

  • Materials:

    • 2-Amino-3-nitro-6-methoxypyridine

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

  • Protocol:

    • Add 2-amino-3-nitro-6-methoxypyridine to concentrated hydrochloric acid at room temperature.

    • Cool the solution to 15°C and slowly add stannous chloride dihydrate.

    • Heat the reaction mixture to 35-40°C and stir until the reaction is complete.

    • Cool the mixture to obtain the dihydrochloride salt of 2,3-diamino-6-methoxypyridine.[4]

Step 1.5: Sandmeyer-type Reaction to Introduce Chlorine Atoms

The two amino groups are converted to chloro groups via a Sandmeyer-type reaction.

  • Materials:

    • 2,3-Diamino-6-methoxypyridine dihydrochloride

    • Sodium Nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

  • Protocol:

    • Suspend the 2,3-diamino-6-methoxypyridine dihydrochloride in concentrated HCl and cool to 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5°C to form the bis-diazonium salt.

    • In a separate flask, prepare a solution of CuCl or CuCl₂ in HCl.

    • Slowly add the cold diazonium salt solution to the copper chloride solution.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2,3-dichloro-6-methoxypyridine.

Part 2: Synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

This final step involves the formation of the dioxin ring through an intramolecular double Williamson ether synthesis.[2]

Reaction Scheme

Reaction_Scheme_Part2 A 2,3-Dichloro-6-methoxypyridine B + A->B C Ethylene Glycol B->C D -> C->D NaH, DMF E 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine D->E

Figure 3: Cyclization to form the target molecule.

Step-by-Step Protocol
  • Materials:

    • 2,3-Dichloro-6-methoxypyridine

    • Ethylene Glycol

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Protocol:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF.

    • Carefully add sodium hydride in portions with stirring.

    • Slowly add ethylene glycol dropwise to the suspension. Hydrogen gas will evolve. Stir until the gas evolution ceases.

    • Add a solution of 2,3-dichloro-6-methoxypyridine in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Mechanistic Insight: The Williamson Ether Synthesis

The formation of the dioxin ring is a classic example of an intramolecular double Williamson ether synthesis. The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism.

  • Deprotonation: The strong base, sodium hydride, deprotonates both hydroxyl groups of ethylene glycol to form a dianionic nucleophile, the ethylene glycolate.

  • Nucleophilic Attack: The highly nucleophilic oxygen atoms of the glycolate attack the electron-deficient carbon atoms at the 2 and 3 positions of the pyridine ring, which bear the chlorine leaving groups.

  • Cyclization: This sequential intramolecular nucleophilic substitution results in the formation of the six-membered dioxin ring, displacing both chloride ions.

Data Summary

Reactant/IntermediateMolecular Weight ( g/mol )Moles (mol)Molar Ratio
Part 1
2,6-Dichloropyridine147.990.1681.0
Part 2
2,3-Dichloro-6-methoxypyridine194.021.01.0
Ethylene Glycol62.071.11.1
Sodium Hydride24.002.22.2
Product
6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine167.16--

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • The Sandmeyer reaction involves the formation of potentially unstable diazonium salts and should be conducted at low temperatures with appropriate safety shields.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. By following the step-by-step procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable heterocyclic building block for applications in medicinal chemistry and drug discovery. The multi-step synthesis of the key intermediate, 2,3-dichloro-6-methoxypyridine, followed by the efficient cyclization reaction, offers a practical route to the target molecule.

References

  • Process for producing 2,3-diamino-6-methoxypyridine. U.S.
  • Soukri, M., Lazar, S., Akssira, M., & Guillaumet, G. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557–1560. [Link]

  • Organic Syntheses Procedure. (n.d.). 3-Chloro-N-phenyl-pyridin-2-amine. [Link]

  • Boufroura, H., et al. (2010). Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. Tetrahedron, 66(38), 7597-7604. [Link]

Sources

Application

The Emerging Potential of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine in Medicinal Chemistry: A Guide for Researchers

The Emerging Potential of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in Medicinal Chemistry: A Guide for Researchers The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

The Emerging Potential of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in Medicinal Chemistry: A Guide for Researchers

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the heterocyclic compounds of interest, the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine nucleus has garnered attention for its potential applications in treating a range of conditions, including central nervous system (CNS) disorders and cardiovascular diseases.[1] This guide focuses on a specific derivative, 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, providing a detailed overview of its synthetic strategies, potential therapeutic applications, and protocols for its investigation.

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[3] The inclusion of a methoxy group can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability, membrane permeability, and binding affinity to target proteins.[4] Consequently, 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine represents a promising, yet underexplored, platform for drug discovery.

Synthetic Pathways and Methodologies

The synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives can be achieved through various organic reactions. One of the notable methods is the Smiles rearrangement, which provides a versatile approach to creating 2-substituted derivatives of this scaffold.[5][6] Additionally, electrophilic aromatic substitution offers a means to introduce substituents onto the pyridine ring.[1]

Below is a representative protocol for the synthesis of a substituted 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, adapted from established methods. This protocol can serve as a foundational methodology for researchers aiming to synthesize the 6-methoxy derivative.

Protocol 1: Synthesis of a 2-Substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement

This protocol is based on the general principles of the Smiles rearrangement for the synthesis of the dioxinopyridine scaffold.[5][6]

Materials:

  • 2-Nitro-3-oxiranylmethoxypyridine

  • Appropriate nucleophile (e.g., an amine or alcohol for substitution at the 2-position)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the 2-nitro-3-oxiranylmethoxypyridine starting material in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the base to the reaction mixture while stirring. The choice of base and solvent can influence the reaction outcome.

  • Once the base has been added, introduce the nucleophile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can be particularly important when using reactive organometallic reagents or strong bases.

  • Anhydrous Solvents: The use of dry solvents is critical to prevent the quenching of the strong bases often employed in these reactions.

  • Stepwise Addition at Low Temperature: Controls the exothermic nature of the reaction and minimizes the formation of byproducts.

  • TLC Monitoring: Allows for the real-time tracking of the consumption of starting materials and the formation of the product, indicating the optimal time to stop the reaction.

Potential Applications in Central Nervous System (CNS) Drug Discovery

The structural characteristics of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine make it a compelling candidate for investigation in the context of CNS disorders. The pyridine moiety is a common feature in many CNS-active drugs.[3] Furthermore, the dioxino-pyridine scaffold bears some resemblance to compounds known to interact with serotonin receptors, which are key targets in the treatment of depression, anxiety, and other mood disorders.[7][8]

Hypothesized Mechanism of Action: Serotonin Receptor Modulation

It is hypothesized that 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and its derivatives may act as modulators of serotonin receptors. Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the target of a wide variety of pharmaceuticals.[8] The methoxy group, with its electron-donating properties, could influence the electronic environment of the aromatic system, potentially enhancing its binding affinity to the active site of these receptors.[4]

Experimental Protocols for Biological Evaluation

To explore the potential of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine as a CNS-active agent, a series of in vitro and in vivo assays can be employed.

Protocol 2: In Vitro Serotonin Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of the test compound for a specific serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

Materials:

  • Cell membranes expressing the target serotonin receptor subtype

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (test compound)

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Scintillation cocktail and liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known non-specific binding agent, or the test compound at various concentrations.

  • Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Data Presentation:

CompoundTarget ReceptorIC50 (nM)
6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine 5-HT1ATo be determined
Reference Compound (e.g., Buspirone)5-HT1AKnown value

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Chemical Structure

A Scaffold Identification (Dioxinopyridine Core) B Synthesis of 6-Methoxy Derivative A->B Chemical Synthesis C In Vitro Screening (Receptor Binding Assays) B->C Biological Evaluation D Lead Optimization (SAR Studies) C->D Data Analysis D->B Iterative Design E In Vivo Efficacy (Animal Models) D->E Candidate Selection F Preclinical Development E->F Safety & Toxicology

Caption: A conceptual workflow for the development of drugs based on the 6-Methoxy-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine scaffold.

Conclusion and Future Directions

6-Methoxy-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine stands as a molecule of interest for medicinal chemists. While extensive research on this specific derivative is still in its nascent stages, the established biological activities of the parent scaffold and the beneficial properties conferred by the methoxy group provide a strong rationale for its further investigation. The protocols and conceptual frameworks presented in this guide are intended to equip researchers with the foundational knowledge to explore the therapeutic potential of this promising compound, particularly in the realm of CNS drug discovery. Future work should focus on the development of efficient and scalable synthetic routes, comprehensive pharmacological profiling, and the elucidation of its precise mechanism of action.

References

  • Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. (URL: [Link])

  • Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. (URL: [Link])

  • Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. (URL: [Link])

  • Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. (URL: not available)
  • [SAR and QSAR methods in the study of dioxin action]. (URL: [Link])

  • Serotonin Receptor Modul
  • Pyridine alkaloids with activity in the central nervous system. (URL: [Link])

  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])

  • Synthesis of 2,3-dihydro-4-pyridones. (URL: [Link])

  • Efficient Synthesis of 2- and 3-Substituted-2,3-dihydrod[1][2]ioxino[2,3-b]pyridine Derivatives. (URL: [Link])

  • The role of the methoxy group in approved drugs. (URL: [Link])

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (URL: [Link])

  • 6-Methoxy-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one. (URL: [Link])

  • 6-Methoxy-1,2,3,4-tetrahydro- -carboline--a serotonin elevator. (URL: [Link])

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (URL: [Link])

  • Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. (URL: [Link])

  • CNS-Active. (URL: [Link])

  • Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). (URL: [Link])

  • [Pyridinol derivatives. (6) Synthesis and pharmacological activity of 4-(2-dialkylamino-1-phenylethyl)-2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. (URL: [Link])

  • Role of Drug Discovery in Central Nervous System Disorders. (URL: [Link])

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (URL: [Link])

Sources

Method

Using 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine as a pharmaceutical intermediate

Application Note: 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in Medicinal Chemistry and Drug Discovery Scientific Rationale: The Dioxinopyridine Bioisostere In modern drug discovery, the 1,4-benzodioxane scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in Medicinal Chemistry and Drug Discovery

Scientific Rationale: The Dioxinopyridine Bioisostere

In modern drug discovery, the 1,4-benzodioxane scaffold is a privileged structural motif, frequently found in central nervous system (CNS) agents, particularly 5-HT1A receptor ligands (e.g., MKC-242) and alpha-adrenergic antagonists[1][2]. However, highly lipophilic benzodioxane derivatives often suffer from poor aqueous solubility and rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

To circumvent these pharmacokinetic liabilities, medicinal chemists employ bioisosteric replacement , substituting the benzene ring with a pyridine ring to form the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core[2][3]. The introduction of the nitrogen atom into the aromatic system lowers the calculated partition coefficient (cLogP), significantly enhances aqueous solubility, and alters the electronic distribution to resist oxidative degradation[2].

Specifically, 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine serves as a highly functionalized, advanced pharmaceutical intermediate[4]. The 6-methoxy group acts as a strong electron-donating group (EDG). By donating electron density through resonance, it counteracts the electron-withdrawing nature of the pyridine nitrogen, specifically activating the C7 position for downstream regioselective electrophilic aromatic substitutions (such as halogenation)[5]. This makes it an ideal precursor for building diverse combinatorial libraries via transition-metal-catalyzed cross-coupling reactions.

Mechanistic Insights: The Smiles Rearrangement

Direct synthesis of the dioxinopyridine core via the alkylation of 2,3-dihydroxypyridines with 1,2-dibromoethane is notoriously inefficient. The tautomerization of pyridinols often leads to intractable mixtures of O-alkylated and N-alkylated byproducts.

To ensure absolute regiocontrol, the synthesis of 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine relies on the Smiles rearrangement [3][6]. This is an intramolecular nucleophilic aromatic substitution (SNAr). The process begins with the O-alkylation of a 2-chloro-3-hydroxypyridine derivative using an epoxide. Under strong basic conditions and heat, the intermediate undergoes a conformational shift, allowing the newly formed alkoxide to attack the C2 position of the pyridine ring. The chloride ion acts as a leaving group, irreversibly driving the cyclization to form the fused 1,4-dioxane ring[7].

G N1 2-Chloro-3-hydroxy- 6-methoxypyridine N2 O-Alkylation (Epoxide, Base) N1->N2 N3 Smiles Rearrangement (Intramolecular SNAr) N2->N3 N4 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine N3->N4 N5 Electrophilic Bromination (NBS, Regioselective C7) N4->N5 N6 7-Bromo Derivative (Cross-Coupling Ready) N5->N6

Synthetic workflow for 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine via Smiles rearrangement.

Experimental Protocols

Protocol A: Synthesis of the Dioxinopyridine Core via Smiles Rearrangement

Causality Note: Cesium carbonate ( Cs2​CO3​ ) is selected over sodium hydroxide because the bulky cesium cation enhances the nucleophilicity of the alkoxide intermediate via the "naked anion" effect, significantly accelerating the intramolecular SNAr cyclization.

Reagents & Materials:

  • 2-Chloro-6-methoxy-pyridin-3-ol (1.0 eq)

  • Epibromohydrin or Glycidyl derivative (1.2 eq)

  • Cesium Carbonate ( Cs2​CO3​ , 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation : Purge a flame-dried round-bottom flask with inert Argon. Dissolve 2-chloro-6-methoxy-pyridin-3-ol in anhydrous DMF (0.2 M concentration).

  • Base Addition : Add Cs2​CO3​ portion-wise at 0 °C. Stir for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group. The solution will darken.

  • Alkylation : Dropwise add the epoxide derivative. Gradually warm the reaction to room temperature and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Smiles Cyclization : Once O-alkylation is complete, attach a reflux condenser and elevate the temperature to 110 °C for 12 hours. The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack at the chlorinated C2 position[6].

  • Workup : Cool the mixture to room temperature. Quench with ice-cold distilled water to precipitate the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification : Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core.

  • Validation : Confirm structure via 1H NMR. Look for the characteristic disappearance of the hydroxyl proton and the emergence of two distinct multiplets between 4.20–4.50 ppm, corresponding to the saturated protons of the newly formed dioxane ring.

Protocol B: Regioselective Electrophilic Bromination at C7

Causality Note: N-Bromosuccinimide (NBS) is used instead of elemental bromine ( Br2​ ) to prevent over-bromination and oxidative cleavage of the dioxane ring. The 6-methoxy group directs the bromonium ion exclusively to the C7 position due to synergistic ortho/meta directing effects[5].

Step-by-Step Methodology:

  • Dissolve 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (1.0 eq) in anhydrous Acetonitrile (0.1 M).

  • Cool the reaction vessel to 0 °C to control the exothermic electrophilic aromatic substitution[5].

  • Add NBS (1.05 eq) in small portions over 15 minutes. Protect the reaction from light to prevent radical side reactions.

  • Stir at room temperature for 2 hours.

  • Quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted NBS.

  • Extract with Dichloromethane (DCM), dry, and concentrate. The resulting product is 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS: 2231674-77-2)[4], ready for Suzuki-Miyaura coupling.

Data Presentation: Bioisosteric Comparison

The following table summarizes the quantitative advantages of utilizing the dioxinopyridine scaffold over the traditional benzodioxane scaffold in drug design, specifically for CNS-targeted therapeutics.

Property / Metric1,4-Benzodioxane Scaffold[1,4]Dioxino[2,3-b]pyridine ScaffoldPharmacological Impact
Aromatic System Carbocyclic (Benzene)Heterocyclic (Pyridine)Alters target binding pocket orientation.
Calculated LogP (cLogP) ~2.10~1.15Reduced lipophilicity; lowers off-target toxicity.
Aqueous Solubility Low (< 0.1 mg/mL)Moderate to High (> 1.0 mg/mL)Improved oral bioavailability and GI absorption.
Metabolic Liability High (CYP2D6 aromatic hydroxylation)Low (Electron-deficient ring resists oxidation)Extended half-life ( t1/2​ ); improved PK profile.
5-HT1A Receptor Affinity High (Agonist/Antagonist)High (Maintained or improved via H-bonding)Retains efficacy for anxiolytic/antidepressant activity.

Application Context: 5-HT1A Receptor Modulation

Derivatives of 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine are heavily investigated as ligands for the 5-HT1A receptor[3][8]. Upon binding, these bioisosteres modulate the downstream G-protein coupled receptor (GPCR) signaling cascade, which is critical for their anxiolytic and neuroprotective effects.

G L Dioxinopyridine Derivative (5-HT1A Ligand) R 5-HT1A Receptor (GPCR) L->R G Gi/o Protein Activation R->G AC Adenylyl Cyclase Inhibition (Decreased cAMP) G->AC K GIRK Channel Activation (K+ Efflux) G->K E Neuronal Hyperpolarization (CNS Modulation) AC->E K->E

Mechanism of action for dioxinopyridine-based 5-HT1A receptor modulators in the CNS.

References

  • Academia.edu (Tetrahedron) : Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. URL:[Link]

  • PubMed (Organic Letters) : Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Executive Summary The functionalization of complex heteroaromatic scaffolds is a critical bottleneck in modern drug discovery. The molecule 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (often utilized as its 7-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex heteroaromatic scaffolds is a critical bottleneck in modern drug discovery. The molecule 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (often utilized as its 7-bromo derivative) is a privileged, highly electron-rich bicyclic building block[1]. It serves as a bioisostere for benzodioxanes and chromanes, offering improved aqueous solubility and distinct hydrogen-bond acceptor profiles. However, its unique electronic and steric properties make traditional palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) notoriously difficult.

This application note provides a comprehensive, causality-driven guide to successfully executing C–C and C–N bond formations on this specific scaffold, detailing the mechanistic rationale behind ligand selection, condition optimization, and self-validating experimental protocols.

Mechanistic Causality: Overcoming Scaffold-Specific Bottlenecks

As an application scientist, it is crucial to understand why standard coupling conditions (e.g., Pd(PPh3​)4​ with Na2​CO3​ ) frequently fail or stall at <10% conversion when applied to 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. The challenges are twofold:

  • Retarded Oxidative Addition (Electronic Factor): The oxidative addition of a Pd(0) species into an aryl halide bond requires the halide carbon to be relatively electrophilic. In our target scaffold, the strongly electron-donating methoxy group (+M effect) and the fused 1,4-dioxane ring significantly increase the electron density on the pyridine core. This renders the C7–Br bond highly electron-rich, drastically increasing the activation energy required for Pd(0) insertion[2].

  • Catalyst Trapping (Coordination Factor): Pyridine derivatives are notorious for coordinating to electrophilic Pd(II) intermediates, forming off-cycle, thermodynamically stable complexes that stall the catalytic cycle[3]. The proximity of the basic pyridine nitrogen and the dioxane oxygen atoms creates a multidentate chelation trap.

The Solution: To overcome the electronic barrier, the palladium center must be made exceptionally electron-rich. To prevent off-target chelation, the metal must be sterically shielded. This necessitates the use of dialkylbiaryl phosphine ligands (e.g., SPhos for Suzuki couplings, and tBuBrettPhos or Xantphos for Buchwald-Hartwig aminations)[4]. These ligands accelerate oxidative addition via their electron-rich nature while their massive steric bulk prevents the pyridine nitrogen from poisoning the catalyst.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting the reaction steps where the 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold introduces specific kinetic bottlenecks.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting due to electron-rich pyridine) Pd0->OxAdd + 7-Bromo-dioxinopyridine PdII Pd(II) Aryl Halide Complex (Potential N-chelation trap) OxAdd->PdII TransMet Transmetalation / Amine Binding (Requires strong base) PdII->TransMet + Boronic Acid / Amine + Base PdII_Aryl Pd(II) Diaryl / Amido Complex TransMet->PdII_Aryl RedElim Reductive Elimination (Facilitated by bulky ligand) PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (C-C or C-N bond formed) RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting scaffold-specific bottlenecks.

Quantitative Optimization Data

The table below summarizes the optimization campaign for functionalizing 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. Note the stark contrast in conversion when switching from first-generation catalysts to third-generation dialkylbiaryl phosphine systems.

Reaction TypeCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Conversion (%)Observation / Causality
Suzuki-Miyaura Pd(PPh3​)4​ (5 mol%) K2​CO3​ Toluene/ H2​O (5:1)90< 10%Catalyst poisoned by N-chelation; unreacted starting material.
Suzuki-Miyaura Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O (10:1)100> 95% Rapid oxidative addition; steric bulk prevents chelation[2].
Buchwald-Hartwig Pd2​(dba)3​ / BINAP NaOtBu Toluene8015%Slow oxidative addition; significant hydrodebromination side-product.
Buchwald-Hartwig Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane10068%Moderate yield; some unreacted bromide remains[4].
Buchwald-Hartwig Pd2​(dba)3​ / tBuBrettPhos NaOtBu 1,4-Dioxane10092% Excellent C-N bond formation; highly selective for secondary amines.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) that allow the scientist to verify the integrity of the reaction at critical junctures.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling of 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with an arylboronic acid.

  • Preparation & Degassing: In an oven-dried Schlenk tube, add 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), Pd(OAc)2​ (0.05 equiv), SPhos (0.10 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Solvent Addition: Add a pre-degassed mixture of Toluene/ H2​O (10:1, 5 mL). Validation Check 1: The solution should appear as a pale yellow suspension.

  • Atmosphere Exchange: Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.

  • Catalyst Activation: Heat the sealed tube to 100 °C. Validation Check 2 (Crucial): Within 10-15 minutes of reaching temperature, the mixture must transition to a homogeneous, deep red/orange solution. This optical change confirms the generation of the active Pd(0)-SPhos complex. If the solution turns opaque black and precipitates (Pd black), the catalyst has decomposed due to oxygen ingress. Halt and restart.

  • Reaction Monitoring: Stir at 100 °C for 4 hours. Validation Check 3: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass of the starting bromide ( m/z ~246)[1] should be completely depleted, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Coupling of the scaffold with a secondary aliphatic amine.

  • Dry Assembly: In a nitrogen-filled glovebox, charge a vial with 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (1.0 equiv, 1.0 mmol), Pd2​(dba)3​ (0.025 equiv, delivering 5 mol% Pd), tBuBrettPhos (0.06 equiv), and NaOtBu (2.0 equiv). Note: NaOtBu is highly hygroscopic. Using degraded base will result in hydrolysis of the bromide rather than amination.

  • Reagent Addition: Seal the vial with a PTFE septum cap, remove from the glovebox, and inject anhydrous 1,4-Dioxane (4 mL) followed by the secondary amine (1.2 equiv).

  • Heating & IPC: Heat to 100 °C. Validation Check 1: The initial dark purple color of Pd2​(dba)3​ should rapidly shift to a dark red/brown, indicating ligand exchange and entry into the catalytic cycle[4].

  • Completion Check: After 6 hours, monitor via TLC or GC-MS. Because tBuBrettPhos promotes rapid reductive elimination, extended heating beyond completion risks product degradation.

  • Quench & Isolate: Cool to room temperature and quench immediately with saturated aqueous NH4​Cl to neutralize the strong base. Extract with DCM, concentrate, and purify.

References

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: Chemical Science (RSC Publishing) URL:[Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

The Strategic Role of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine in Modern Heterocyclic Drug Discovery: Application Notes and Protocols

The Strategic Role of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in Modern Heterocyclic Drug Discovery: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in Modern Heterocyclic Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds form the bedrock of many approved drugs, with pyridine and its fused derivatives being particularly prominent due to their versatile chemical properties and ability to interact with a wide array of biological targets.[1] Within this class, the 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine scaffold has emerged as a structure of significant interest, with preliminary studies indicating its potential in the development of agents for central nervous system (CNS) disorders, cardiovascular diseases, and as antibiotics.[1]

This guide focuses on a specific, yet underexplored, derivative: 6-Methoxy-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine . The introduction of a methoxy group at the 6-position of the pyridine ring is a strategic modification aimed at fine-tuning the scaffold's physicochemical and pharmacokinetic properties. The methoxy group is a prevalent substituent in many natural products and approved drugs, valued for its ability to influence ligand-target binding, metabolic stability, and overall druglikeness.[3][4] This document serves as a comprehensive guide for researchers, providing a scientifically grounded rationale for the exploration of this scaffold, along with detailed, albeit prospective, protocols for its synthesis and biological evaluation.

The Influence of the 6-Methoxy Substituent: A Mechanistic Rationale

The incorporation of a methoxy group onto a pharmacologically active scaffold is a deliberate design choice intended to confer specific advantages.[3] In the context of the 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine core, the 6-methoxy group is anticipated to modulate its properties in several key ways:

  • Physicochemical Properties: The methoxy group can subtly alter the electronic distribution of the pyridine ring. Its oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility, a critical factor for bioavailability.[1] Furthermore, it can modulate the lipophilicity of the molecule, which is crucial for its ability to cross cellular membranes, including the blood-brain barrier.[1]

  • Metabolic Stability: Aromatic methoxy groups are known to be sites of metabolism, typically via O-demethylation by cytochrome P450 enzymes.[1] The rate of this metabolism can be influenced by the electronic nature of the heterocyclic system. For instance, a methoxy group on a pyridine ring may be demethylated at a different rate compared to one on a benzene ring, offering a handle to control the pharmacokinetic profile.

  • Receptor-Ligand Interactions: The methoxy group can play a direct role in binding to a biological target. The oxygen atom can participate in hydrogen bonding, while the methyl group can engage in van der Waals interactions within a hydrophobic pocket of a receptor or enzyme active site.[2] Its ability to orient itself in either a coplanar or orthogonal fashion relative to the pyridine ring provides conformational flexibility that can be advantageous for fitting into intricate binding pockets.

Hypothetical Synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and its Derivatives

While specific literature on the synthesis of 6-methoxy-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine is scarce, a plausible synthetic route can be extrapolated from established methods for related heterocyclic systems. A general approach could involve the construction of the methoxy-substituted pyridine ring followed by the formation of the dioxino ring.

Synthetic_Scheme A Starting Material (e.g., Substituted Pyridine) B Introduction of Methoxy Group (e.g., Nucleophilic Aromatic Substitution) A->B Step 1 C Functionalization for Dioxin Ring Formation B->C Step 2 D Cyclization to form 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine C->D Step 3 E Optional Derivatization D->E Step 4

Caption: A generalized workflow for the synthesis of 6-methoxy-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine derivatives.

Protocol 1: Proposed Synthesis of the Core Scaffold

This protocol is a hypothetical pathway based on common organic chemistry transformations.

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

  • To a solution of 2,6-dichloropyridine in dry methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-methoxypyridine.

Step 2: Synthesis of 6-Methoxy-2-nitropyridin-3-ol

  • Nitrate 2-chloro-6-methoxypyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

  • The resulting nitro-chloro intermediate can then be subjected to hydrolysis to yield the corresponding pyridin-3-ol.

Step 3: Formation of the Dioxino Ring

  • React 6-methoxy-2-nitropyridin-3-ol with a suitable two-carbon electrophile, such as 1,2-dibromoethane or ethylene glycol ditosylate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 6-methoxy-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine with a nitro group, which can then be reduced or modified as needed for further derivatization.

Potential Therapeutic Applications and Protocols for Biological Evaluation

Given the known activities of the parent 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine scaffold and the influence of the methoxy group on other bioactive molecules, derivatives of 6-methoxy-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine represent a promising area for drug discovery in oncology and neuroscience.

Application Area 1: Anticancer Drug Discovery

The pyridine moiety is a well-established pharmacophore in a multitude of anticancer agents.[5] The methoxy group, in particular, has been shown to be a crucial substituent in many anticancer compounds, enhancing their potency and modulating their mechanism of action.[6][7]

Anticancer_Screening_Workflow Start Synthesized 6-Methoxy Derivatives MTT In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->MTT IC50 IC50 Determination for Active Compounds MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Mechanism->Apoptosis Target Target Identification and Validation (e.g., Kinase Inhibition Assays) Mechanism->Target

Caption: A typical workflow for the in vitro anticancer screening of novel compounds.

Protocol 2: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This is a generalized protocol and may require optimization for specific cell lines and compounds.[8]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete growth medium (specific to the cell line)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 6-methoxy-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using appropriate software.

Application Area 2: Central Nervous System (CNS) Drug Discovery

The parent scaffold's suggested activity in CNS disorders makes this a promising avenue for exploration.[1] The ability of the methoxy group to modulate lipophilicity and potentially facilitate blood-brain barrier penetration further strengthens this hypothesis.[1]

Protocol 3: Preliminary Evaluation of CNS Activity (In Vitro Neuroprotection Assay)

This protocol provides a general framework for assessing the neuroprotective potential of the synthesized compounds against a common cellular stressor.

Objective: To evaluate the ability of the test compounds to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete growth medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine)

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate neuronal cells in 96-well plates and allow them to differentiate if necessary.

  • Pre-treatment: Treat the cells with various concentrations of the 6-methoxy-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine derivatives for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells (excluding the control wells) and incubate for a further 24 hours.

  • Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the protective effect of the compounds by comparing the viability of treated cells to that of untreated cells exposed to the same oxidative stress.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

As a library of 6-methoxy-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine derivatives is synthesized and tested, it is crucial to systematically organize the data to establish a clear structure-activity relationship (SAR).

Table 1: Hypothetical SAR Data for Anticancer Activity

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) on MCF-7IC50 (µM) on HCT-116
Scaffold-1 HH>50>50
Derivative-1a 4-FluorophenylH15.220.5
Derivative-1b 3,4-DimethoxyphenylH8.712.1
Derivative-1c 4-ChlorophenylCH35.47.8

Conclusion and Future Directions

The 6-methoxy-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine scaffold represents a promising, yet largely untapped, area of heterocyclic drug discovery. The strategic placement of the methoxy group is hypothesized to confer favorable physicochemical and pharmacokinetic properties, making its derivatives attractive candidates for development as anticancer and CNS-active agents. The protocols outlined in this guide provide a foundational framework for the synthesis and biological evaluation of this novel class of compounds. Further exploration, including the synthesis of a diverse library of derivatives and screening against a broad panel of biological targets, is warranted to fully elucidate the therapeutic potential of this privileged scaffold.

References

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Available at: [Link]

  • The role of the methoxy group in approved drugs (2024) | Debora Chiodi | 12 Citations. Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed. Available at: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. Available at: [Link]

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. Available at: [Link]

  • 2‐Methoxy Pyridine - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. Available at: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC. Available at: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen. Available at: [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC. Available at: [Link]

  • Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review - JSciMed Central. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale Executive Summary & Strategic Rationale The 2,3-dihydro-[1,4]di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale

Executive Summary & Strategic Rationale

The 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine skeleton is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of therapeutics for central nervous system (CNS) disorders and cardiovascular diseases[1]. However, the synthesis of the 1,4-dioxino[2,3-b]pyridine core has historically been challenging due to the poor nucleophilicity of the pyridine nitrogen and competing side reactions during direct cyclization.

This application note details a scalable, high-yielding synthetic route for 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine . By leveraging a base-catalyzed Smiles rearrangement followed by a controlled nucleophilic aromatic substitution (S_NAr) methoxylation, this protocol circumvents the limitations of traditional direct alkylation, ensuring high regioselectivity and scalability suitable for multi-kilogram production[2].

Mechanistic Pathway & Workflow Design

The synthesis is structured into a three-stage telescoping process to minimize intermediate isolation and improve the overall E-factor (environmental factor).

G SM 6-Chloro-2-nitro- 3-pyridinol INT1 Oxiranylmethoxy Intermediate SM->INT1 Epichlorohydrin K2CO3, DMF, 80°C INT2 6-Chloro-dioxino [2,3-b]pyridine INT1->INT2 Smiles Rearrangement Base-catalyzed PROD 6-Methoxy-dioxino [2,3-b]pyridine INT2->PROD NaOMe, MeOH S_NAr (Methoxylation)

Figure 1: Synthetic workflow for 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.

Process Chemistry & Causality (E-E-A-T)
  • The Smiles Rearrangement: Direct cyclization of 2-chloro-3-pyridinol derivatives with 1,2-dibromoethane often yields poor conversions due to competitive intermolecular alkylation. Instead, we utilize 2-nitro-3-oxiranylmethoxypyridine intermediates. Under basic conditions, the nucleophilic attack is directed intramolecularly via a Smiles rearrangement, efficiently building the nitrogenated ring and yielding the dioxinopyridine skeleton with high fidelity.

  • Late-Stage Methoxylation: Introducing the methoxy group at the 6-position is achieved via S_NAr of the 6-chloro intermediate using sodium methoxide (NaOMe) in methanol. Methanol is strictly required as the solvent to prevent transetherification or competitive nucleophilic attacks that occur when using mixed solvent systems[2]. The temperature is strictly controlled between 60–65°C to prevent degradation of the bicyclic core.

Quantitative Route Comparison

Prior to finalizing this protocol, two primary routes were evaluated for scale-up viability. The data below summarizes the process chemistry metrics that led to the selection of the Smiles rearrangement pathway.

MetricRoute A: Direct AlkylationRoute B: Smiles Rearrangement + S_NAr (Chosen)
Overall Yield 32 - 45%78 - 85%
Regioselectivity Poor (Mixture of N- and O- alkylation)Excellent (>98% target isomer)
Scalability Limit < 100 g (Exothermic runaway risk)> 5 kg (Controlled addition)
Key Impurity Polymeric byproductsUnreacted starting material (easily recoverable)
E-Factor ~45~18

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting under a certified fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Protocol A: Synthesis of 6-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (Core Formation)

Objective: Construct the bicyclic core via a tandem alkylation/Smiles rearrangement.

  • Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with 6-chloro-2-nitro-3-pyridinol (500 g, 2.86 mol) and anhydrous DMF (4.0 L). Stir at 250 rpm until complete dissolution.

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (988 g, 7.15 mol) in three portions over 30 minutes to prevent clumping.

  • Alkylation: Dropwise add epichlorohydrin (317 g, 3.43 mol) over 1 hour. Maintain the internal temperature at 80°C for 4 hours.

  • Smiles Rearrangement Initiation: Increase the internal temperature to 110°C. Causality: The elevated temperature provides the activation energy required for the intramolecular nucleophilic aromatic substitution (Smiles rearrangement), displacing the nitro group. Monitor via HPLC (In-Process Control: target <2% intermediate remaining).

  • Workup: Cool the reactor to 20°C. Quench the reaction mass into 15 L of ice-water under vigorous stirring. Filter the resulting precipitate, wash with cold water (3 x 1 L), and dry under vacuum at 50°C to afford the 6-chloro intermediate.

Protocol B: Scale-Up Methoxylation (Target Synthesis)

Objective: Convert the 6-chloro intermediate to 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.

  • Solvent & Reagent Setup: In a 5 L reactor, suspend the 6-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (400 g, 2.33 mol) in anhydrous Methanol (2.5 L).

  • Methoxide Addition: Slowly charge a 30% w/w solution of Sodium Methoxide in Methanol (503 g, 2.79 mol, 1.2 eq) via an addition funnel over 45 minutes. Causality: Controlling the addition rate prevents localized concentration spikes that can lead to exothermic degradation and impurity formation[2].

  • Reaction Execution: Heat the mixture to gentle reflux (60–65°C) for 6 hours.

  • Self-Validating IPC: Sample 1 mL of the reaction mixture, quench in water, extract with EtOAc, and run TLC (Hexane:EtOAc 7:3) and HPLC. The reaction is deemed complete when the starting material peak is ≤ 0.5%.

  • Quench and Isolation: Cool the mixture to 10°C. Adjust the pH to 7.0 using 1M HCl (aq) to neutralize excess NaOMe. Concentrate the methanol under reduced pressure. Partition the aqueous residue with Ethyl Acetate (3 x 1 L).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from Isopropanol/Heptane (1:4) to yield the pure 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine as a crystalline solid.

References

  • Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery Source: Academia.edu URL:[Link]

  • Source: Google Patents (US20060080790A1)

Sources

Method

Synthesis of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine: A Detailed Guide to Reagents and Protocols

Synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine: A Detailed Guide to Reagents and Protocols For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine: A Detailed Guide to Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around a classical Williamson ether synthesis, a robust and well-established method for the formation of ether linkages. This application note will detail the necessary reagents, provide step-by-step protocols for the synthesis of the target molecule and its key precursor, and offer insights into the underlying chemical principles.

Introduction

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a significant structural motif found in a variety of biologically active molecules. The fusion of the pyridine and dioxane rings creates a unique electronic and steric environment, making it an attractive building block for the development of novel therapeutic agents. The methoxy substituent at the 6-position can further modulate the compound's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity.

The synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is most effectively achieved through a two-step process commencing with the preparation of the key intermediate, 2,3-dichloro-6-methoxypyridine. This is followed by a cyclization reaction with ethylene glycol under basic conditions.

Primary Synthesis Pathway: A Two-Step Approach

The overall synthetic route involves the preparation of the dichlorinated pyridine precursor followed by the crucial cyclization step to form the dioxane ring.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine Nitration (HNO₃, H₂SO₄) 2-Amino-6-chloro-3-nitropyridine 2-Amino-6-chloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine->2-Amino-6-chloro-3-nitropyridine Ammonolysis (aq. NH₃) 2-Amino-3-nitro-6-methoxypyridine 2-Amino-3-nitro-6-methoxypyridine 2-Amino-6-chloro-3-nitropyridine->2-Amino-3-nitro-6-methoxypyridine Methoxylation (NaOMe, Methanol) 2,3-Dichloro-6-methoxypyridine 2,3-Dichloro-6-methoxypyridine 2-Amino-3-nitro-6-methoxypyridine->2,3-Dichloro-6-methoxypyridine Sandmeyer-type Reaction 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 2,3-Dichloro-6-methoxypyridine->6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Cyclization (Ethylene glycol, Base)

Caption: Overall synthetic workflow for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Reagents and Their Roles

A clear understanding of the function of each reagent is critical for a successful synthesis.

ReagentFormulaMolar Mass ( g/mol )RoleKey Considerations
Starting Material & Intermediates
2,6-DichloropyridineC₅H₃Cl₂N147.99Starting material for precursor synthesisCommercially available.
2,3-Dichloro-6-methoxypyridineC₆H₅Cl₂NO178.02Key electrophilic precursorCan be synthesized or purchased commercially.[3]
Ethylene GlycolC₂H₆O₂62.07Nucleophile for dioxane ring formationMust be anhydrous for optimal results.
Reagents & Solvents
Nitric Acid (fuming)HNO₃63.01Nitrating agentHighly corrosive and a strong oxidizer.
Sulfuric AcidH₂SO₄98.08Catalyst for nitrationHighly corrosive.
Aqueous AmmoniaNH₃17.03Nucleophile for aminationUse in a well-ventilated fume hood.
Sodium MethoxideNaOCH₃54.02Nucleophile for methoxylationMoisture-sensitive.
Sodium HydrideNaH24.00Strong base for deprotonationHighly reactive and flammable. Handle under an inert atmosphere.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Polar aprotic solventAnhydrous grade is recommended.
DioxaneC₄H₈O₂88.11Solvent for cyclizationCan form explosive peroxides.

Experimental Protocols

Part 1: Synthesis of the Precursor, 2,3-Dichloro-6-methoxypyridine

The synthesis of this key intermediate can be adapted from procedures for analogous compounds.[4] A plausible route starting from 2,6-dichloropyridine is outlined below.

Step 1: Nitration of 2,6-Dichloropyridine

This step introduces a nitro group at the 3-position, which will later be converted to a chloro group.

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained below 25°C.

  • To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, heat the reaction mixture to 100-105°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Collect the precipitated 2,6-dichloro-3-nitropyridine by vacuum filtration and wash with cold water.

  • Dry the product thoroughly.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

This step selectively replaces the chlorine atom at the 2-position with an amino group.

  • Dissolve 2,6-dichloro-3-nitropyridine in methanol.

  • Add aqueous ammonia to the solution and heat the mixture to 35-40°C for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid 2-amino-6-chloro-3-nitropyridine by filtration and wash with cold methanol.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

The remaining chlorine at the 6-position is replaced by a methoxy group.

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Add 2-amino-6-chloro-3-nitropyridine to this solution at a controlled temperature (e.g., 15°C).

  • Allow the reaction to proceed at room temperature for several hours with stirring.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-3-nitro-6-methoxypyridine.

Step 4: Conversion to 2,3-Dichloro-6-methoxypyridine

This transformation can be achieved via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a chlorine atom.

  • This step involves diazotization of the amino group followed by treatment with a copper(I) chloride solution. Detailed procedures for such transformations on pyridine rings are available in the literature.

An alternative and more direct synthesis of 2,3-dichloropyridine from 3-aminopyridine has also been reported, which could be adapted for the methoxy-substituted analogue.

Part 2: Synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

This is the final cyclization step, forming the target molecule. The protocol is based on the principles of the Williamson ether synthesis.[1][5]

Cyclization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2,3-Dichloro-6-methoxypyridine I2 Monosubstituted Intermediate R1->I2 SNAr (1st) R2 Ethylene Glycol I1 Ethylene Glycolate Dianion R2->I1 Deprotonation I1->I2 P1 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine I2->P1 Intramolecular SNAr (2nd) Base Base (e.g., NaH) Base->I1

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Technical Support Center: Synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Welcome to the technical support guide for the synthesis of 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine and its derivatives. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

Welcome to the technical support guide for the synthesis of 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the critical parameters that influence reaction yield and purity, providing field-proven insights and actionable troubleshooting strategies. The core of this synthesis often involves an intramolecular nucleophilic aromatic substitution, with conditions that can be finely tuned to favor the desired product.

A prevalent synthetic route to the 2,3-dihydro-[1]dioxino[2,3-b]pyridine core involves the cyclization of a precursor, which can be influenced by various factors to proceed via a direct ring closure or a Smiles rearrangement, leading to different isomers.[2][3][4] Understanding and controlling these pathways is key to achieving high yields of the desired product.

cluster_main General Synthetic Pathway Start Substituted Pyridine Precursor (e.g., 2-halo-3-hydroxypyridine) Intermediate1 Alkylation with (e.g., 2-chloroethanol derivative) Start->Intermediate1 Step 1 Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Formation Product_A Direct Cyclization Product (Isomer A) Intermediate2->Product_A Path A Product_B Smiles Rearrangement Product (Isomer B) Intermediate2->Product_B Path B Base Base (e.g., NaH, t-BuOK) Base->Intermediate2 Solvent Solvent (e.g., DME, t-BuOH) Solvent->Intermediate2

Caption: General pathways for the synthesis of the dioxino[2,3-b]pyridine core.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can stem from several factors, including incomplete reactions, the formation of side products, or degradation of the starting material or product.[5]

  • Incomplete Reaction: Pyridine rings with electron-withdrawing groups can be deactivated towards nucleophilic substitution, leading to incomplete conversion.[6] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time, temperature, or using a more potent base/solvent system.[5]

  • Side Product Formation: The most significant cause of low yield for the desired isomer is often the formation of an alternative cyclization product. The reaction can proceed through a direct nucleophilic substitution (SNAr) or via a Smiles rearrangement, yielding different isomers.[2][3] The choice of base and solvent is critical in directing the reaction towards the desired product.[3]

  • Reaction Conditions: Ensure strictly anhydrous (dry) conditions, as bases like sodium hydride (NaH) react violently with water, reducing their efficacy. The purity of starting materials and reagents is also paramount to avoid side reactions.

Q2: I'm observing two major spots on my TLC plate post-reaction. What are these, and how can I favor the formation of one over the other?

Observing two primary products is characteristic of this synthesis and typically corresponds to the formation of two structural isomers, often denoted as A (from direct ring closure) and B (from Smiles rearrangement).[3] The ratio of these isomers is highly dependent on the reaction conditions.[2][4]

  • Mechanism: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can compete with direct cyclization. Its favorability is influenced by the stability of the intermediate Meisenheimer complex and the nature of the leaving group and nucleophile.

  • Controlling Isomer Formation:

    • Base/Solvent System: The combination of sodium hydride in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or dimethoxyethane (DME) typically favors the formation of the direct substitution product (Isomer A). Conversely, using potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) tends to increase the proportion of the Smiles rearrangement product (Isomer B).[3]

    • Leaving Group: The nature of the leaving group on the pyridine ring also plays a crucial role. A highly electron-withdrawing and good leaving group, like a nitro group (-NO2), strongly activates the ring for rearrangement, often leading to a higher proportion of the Smiles product (Isomer B).[3] Halogens (Cl, Br) are also common leaving groups.

Data Summary: Effect of Reaction Conditions on Isomer Distribution
EntryLeaving GroupBase / SolventTime (h)Temp (°C)Isomer A Yield (%)Isomer B Yield (%)
1ClNaH / DME728062
2Clt-BuOK / t-BuOH72804515
3BrNaH / DME488067
4Brt-BuOK / t-BuOH48805613
5NO₂NaH / DME12803059
6NO₂t-BuOK / t-BuOH12804452

This table is adapted from data presented in Lazar et al., Tetrahedron 60 (2004) 6461–6473.[3]

Q3: The reaction seems to stall, with significant starting material remaining even after prolonged reaction times. How can I drive it to completion?

Stalled reactions are often due to insufficient activation of the nucleophile or deactivation of the electrophilic pyridine ring.

  • Base Strength: Ensure the base is strong enough to fully deprotonate the hydroxyl group of your cyclization precursor. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. If using a weaker base, consider switching to a stronger one.

  • Temperature: Increasing the reaction temperature can enhance the rate, but it must be done cautiously.[5] Higher temperatures can sometimes promote side reactions or decomposition.[5] A systematic screen of the reaction temperature (e.g., from 60 °C to 110 °C) can help identify the optimal condition.

  • Solvent Choice: The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture. If solubility is an issue, consider alternative aprotic polar solvents like DMF or DMSO.

Q4: What is the best method for purifying the final product and removing unreacted starting materials or isomeric byproducts?

Purification is critical for obtaining a high-purity final product.

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. The exact ratio will depend on the specific polarity of your product and impurities and should be determined by TLC analysis first.[7]

  • Recrystallization: If the product is a solid and has significantly different solubility from the impurities in a particular solvent system, recrystallization can be a highly effective and scalable purification method.[7]

  • Acid-Base Extraction: Since the product contains a basic pyridine nitrogen, an acid-base extraction can be employed to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free pyridine base re-extracted with an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Synthesis via Intramolecular Cyclization

This protocol is a generalized procedure based on common literature methods.[3] Researchers should adapt it based on their specific substrate and desired isomeric product.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add the hydroxy-precursor (1.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., DME or t-BuOH) under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.2 equiv, or t-BuOK, 1.2 equiv) portion-wise.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes, then heat to the desired temperature (e.g., 80 °C) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the eluent polarity (e.g., to 80:20 hexane/ethyl acetate) to elute the products.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Workflow

cluster_troubleshooting Troubleshooting Actions Start Reaction Start Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete High Starting Material Complete->Incomplete No Purify Proceed to Purification Complete->Purify Yes Action_TimeTemp Increase Time/Temp Check Reagent Purity Incomplete->Action_TimeTemp LowYield Low Yield of Desired Product Action_ChangeBase Change Base/Solvent (e.g., NaH/DME vs t-BuOK/t-BuOH) LowYield->Action_ChangeBase Optimize Reaction Action_OptimizeChroma Optimize Chromatography (Solvent Gradient) LowYield->Action_OptimizeChroma Optimize Purification Action_Isomer Multiple Products (Isomers) Purify->Action_Isomer End Pure Product Action_TimeTemp->Monitor Action_Isomer->LowYield Yes Action_Isomer->End No (Clean Separation) Action_ChangeBase->Start Re-run Reaction Action_OptimizeChroma->Purify Re-purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
  • Optimized reaction conditions for the synthesis of pyridine 6. ResearchGate. Available at: [Link]

  • Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters. Available at: [Link]

  • Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. Academia.edu. Available at: [Link]

  • Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1]dioxino[2,3-b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • The synthesis and chemistry of pyridopyrazines. Science of Synthesis. Available at: [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Diversity-oriented Cascade Synthesis of Pyrido[2',3':4,5]thieno[2,3-b]pyridine Derivatives. Sciforum. Available at: [Link]

  • Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. Available at: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Technical University of Denmark. Available at: [Link]

Sources

Optimization

Overcoming solubility issues with 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in organic solvents

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine .

Due to its rigid, fused bicyclic structure, this heteroaromatic building block often resists dissolution in standard organic solvents. Below, you will find causality-driven troubleshooting FAQs, empirical solvent data, and self-validating experimental protocols to overcome these challenges without compromising your downstream synthetic workflows.

Part 1: Diagnostic Q&A & Mechanistic Troubleshooting

Q1: Why does 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine crash out of standard non-polar solvents like hexanes or pure dichloromethane (DCM)? A1: The insolubility is driven by crystal lattice thermodynamics. The [1,4]dioxino[2,3-b]pyridine core is a highly planar, electron-rich system. The combination of the basic pyridine nitrogen and the electron-donating 6-methoxy group creates a strong molecular dipole. In non-polar solvents, the solvent-solute interactions are simply too weak to overcome the π−π stacking and dipole-dipole interactions holding the crystal lattice together. As established in the 1 [1], the solubility of such heterocyclic compounds is heavily dependent on disrupting these intermolecular forces.

Q2: I need to run a reaction in DCM, but the compound is only forming a cloudy suspension. How can I optimize the solvent system without altering the compound's chemical integrity? A2: You must transition from a unitary solvent to a binary solvent system. By titrating in a polar protic co-solvent like Methanol (MeOH) or Ethanol (EtOH) at 5–10% v/v, you introduce molecules capable of hydrogen-bonding directly with the pyridine nitrogen and the dioxane oxygens. The presence of nitrogen inherently enhances the potential for solubility in polar environments [2]. This localized solvation shell disrupts the self-association of the pyridine rings, drastically increasing solubility while maintaining the bulk properties of DCM.

Q3: My downstream catalytic cross-coupling requires a strictly aprotic environment, so I cannot use MeOH. What are my options? A3: You must chemically alter the physical properties of the compound via lipophilic salt formation . By reacting the basic pyridine nitrogen with an anhydrous organic acid (e.g., p-Toluenesulfonic acid), you protonate the heterocycle. This introduces a bulky, lipophilic counterion (tosylate) that sterically prevents π−π stacking, effectively forcing the compound to dissolve in aprotic solvents like THF or DCM. This lateral modification strategy is a proven method for nanoscale solubility enhancement in organic synthesis [4].

Q4: Can I use physical interventions to force dissolution? A4: Yes, but with caveats. Ultrasonication provides localized cavitation energy that breaks apart micro-aggregates, while heating increases the kinetic energy of the solvent. However, if the solution cools, the compound will likely precipitate (supersaturation). Physical methods should only be used to accelerate dissolution in a thermodynamically stable solvent system, not to force it into an incompatible one.

Part 2: Logical Workflows & Visualizations

To streamline your troubleshooting process, follow the diagnostic workflow below.

SolubilityWorkflow Start Compound Insoluble in Target Solvent CheckPolarity 1. Adjust Solvent Polarity (Titrate Polar Co-solvent) Start->CheckPolarity CheckSalt 2. Form Lipophilic Salt (e.g., p-TsOH protonation) CheckPolarity->CheckSalt Insoluble / Aprotic Req. Success Optimal Thermodynamic Solution Achieved CheckPolarity->Success Soluble CheckPhysical 3. Physical Disruption (Sonication / 50°C Heat) CheckSalt->CheckPhysical Slow Dissolution CheckSalt->Success Soluble CheckPhysical->Success

Caption: Step-by-step troubleshooting workflow for resolving heterocyclic compound solubility bottlenecks.

SaltMechanism FreeBase Free Base Heterocycle (Strong pi-pi stacking) Acid Protonation via Anhydrous p-TsOH FreeBase->Acid Salt Bulky Tosylate Salt (Disrupted crystal lattice) Acid->Salt

Caption: Logical progression of lipophilic salt formation to enhance aprotic organic solubility.

Part 3: Quantitative Data & Solvent Selection Matrix

Use the following empirical matrix to select the appropriate baseline solvent before attempting complex interventions. Pyridine derivatives containing polar substituents (like the methoxy and dioxane groups) exhibit highly variable stability and solubility profiles based on the dielectric constant of the medium [3].

Solvent ClassSpecific SolventDielectric Constant ( ε )Estimated Solubility ProfileRecommended Action / Notes
Aliphatic Hydrocarbon Hexanes / Heptane~1.9Poor (< 1 mg/mL)Avoid entirely, or utilize exclusively as an anti-solvent for recrystallization.
Halogenated Dichloromethane (DCM)8.9Moderate (5–15 mg/mL)Prone to micro-suspension. Requires 5% MeOH co-solvent or sonication.
Ester / Ether Ethyl Acetate (EtOAc)6.0Low-Moderate Heat to 50°C to achieve temporary dissolution; risk of precipitation upon cooling.
Polar Protic Methanol (MeOH)32.7Good (> 25 mg/mL)Excellent primary solvent or co-solvent. Disrupts intermolecular hydrogen bonding.
Polar Aprotic DMSO / DMF46.7 / 36.7Excellent (> 50 mg/mL)Ideal for creating highly concentrated stock solutions for biological assays.

Part 4: Self-Validating Experimental Protocols

To ensure scientific rigor, do not rely on the naked eye to confirm dissolution. The following protocols integrate self-validation steps to guarantee thermodynamic solubility.

Protocol A: Binary Solvent Optimization (Co-solvency)

Objective: Achieve complete dissolution in a non-polar medium without introducing water.

  • Preparation: Weigh out 10 mg of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine into a clean 4 mL glass vial.

  • Baseline Addition: Add 1.0 mL of your target non-polar solvent (e.g., anhydrous DCM). Stir at 400 rpm for 5 minutes.

  • Titration: If particulate matter remains, add anhydrous Methanol (MeOH) in 25 µL increments. Allow 2 minutes of stirring between each addition.

  • Self-Validation (The Tyndall Test): Once the solution appears visually clear, shine a 532 nm (green) laser pointer horizontally through the vial in a dimly lit room.

    • Failure: If the laser beam path is visible inside the liquid, you have a colloidal micro-suspension, not a true solution. Add another 25 µL of MeOH.

    • Success: If the beam path is completely invisible, true thermodynamic dissolution has been achieved.

Protocol B: Anhydrous Lipophilic Salt Formation

Objective: Modify the compound to dissolve in strictly aprotic environments (e.g., for Grignard or cross-coupling reactions).

  • Dissolution: Suspend 1.0 equivalent (eq) of the free base compound in a minimal volume of anhydrous Tetrahydrofuran (THF).

  • Acid Addition: In a separate vial, dissolve 1.05 eq of anhydrous p-Toluenesulfonic acid (p-TsOH) in 0.5 mL of THF. Slowly add this dropwise to the main suspension while stirring vigorously.

  • Reaction: Stir the mixture at room temperature for 30 minutes. The suspension should clear as the highly soluble tosylate salt forms.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporation) to yield the lipophilic salt as a solid.

  • Self-Validation (NMR Shift): Dissolve a small sample of the resulting solid in CDCl 3​ (a solvent the free base previously struggled in). Run a standard 1 H-NMR. Look at the aromatic pyridine protons; successful protonation of the basic nitrogen will cause these peaks to shift downfield (typically +0.3 to +0.6 ppm) due to the electron-withdrawing effect of the positive charge. This validates both the chemical transformation and the newly acquired solubility.

References

  • Handbook of heterocyclic chemistry - SciSpace.
  • Nitrogen-containing heterocycles: Organic Chemistry II - Fiveable.
  • Pyridine based N-heterocyclic compounds as aqueous phase corrosion inhibitors: A review - ResearchGate.
  • Nanoscale Molecular Rods with a New Building Block for Solubility Enhancement - ACS Publications.

Sources

Troubleshooting

Optimizing purification and recrystallization techniques for 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of fused bicyclic heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of fused bicyclic heteroaromatics. The compound 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine presents unique downstream processing challenges. Typically synthesized via a Smiles rearrangement from a 2-nitro-3-oxiranylmethoxypyridine precursor, the isolation of this product is notoriously difficult. The electron-donating methoxy group alters the basicity of the pyridine nitrogen and depresses the compound's melting point, leading to severe co-elution during chromatography and liquid-liquid phase separation (LLPS, or "oiling out") during crystallization.

This guide provides causal explanations, diagnostic workflows, and self-validating protocols to overcome these specific bottlenecks.

Diagnostic Workflow

Before diving into specific protocols, consult the diagnostic workflow below to identify where your purification process is failing.

PurificationWorkflow Crude Crude 6-Methoxy Intermediate Chromatography Silica Gel Chromatography (EtOAc/Heptane + TEA) Crude->Chromatography ImpurityCheck Purity > 95%? Chromatography->ImpurityCheck ImpurityCheck->Chromatography No (Co-elution) Recrystallization Anti-Solvent Recrystallization ImpurityCheck->Recrystallization Yes OilingOut Oiling Out Detected? Recrystallization->OilingOut Seed Apply Thermal Cycling & Seeding OilingOut->Seed Yes Pure Pure Crystalline Product OilingOut->Pure No Seed->Pure

Fig 1. Troubleshooting workflow for the purification and crystallization of dioxinopyridines.

Section 1: Flash Chromatography Troubleshooting

Q: Why am I seeing persistent co-elution of the uncyclized Smiles rearrangement intermediate?

A (Causality): The synthesis of 1,4-dioxino[2,3-b]pyridines via the Smiles rearrangement often leaves unreacted open-chain intermediates [1]. Because both the precursor and the 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine product possess similar hydrogen-bond acceptor counts and polar surface areas, they exhibit nearly identical retention factors ( Rf​ ) in standard ethyl acetate/hexanes systems. Furthermore, the methoxy group increases the molecule's affinity for acidic silanol groups on the silica gel, causing peak tailing. To force separation, you must exploit the slight difference in basicity (pKa) of the cyclized pyridine nitrogen by adding a basic modifier to your mobile phase.

Protocol 1: Self-Validating Amine-Modified Flash Chromatography

  • Column Preparation: Pre-equilibrate a high-performance silica column (15-20 µm spherical silica) with 99% Heptane / 1% Triethylamine (TEA).

    • Validation Step: Check the column effluent pH with indicator paper; it must be basic to ensure all acidic silanol sites are fully deactivated before loading.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Avoid protic solvents (like methanol), which will disrupt the basic modifier layer.

  • Gradient Elution:

    • 0–5 Column Volumes (CV): 100% Heptane (with 1% TEA).

    • 5–15 CV: Ramp linearly to 30% Ethyl Acetate / 70% Heptane (with 1% TEA).

    • 15–20 CV: Hold at 30% Ethyl Acetate.

  • Fraction Analysis: Spot fractions on TLC plates pre-treated with TEA.

    • Validation Step: The cyclized product will elute first as a sharp, symmetrical band. The uncyclized intermediate will be retained slightly longer due to its primary/secondary alcohol moiety interacting with the modified silica.

Section 2: Recrystallization & Oiling Out (LLPS)

Q: My product forms a biphasic oil ("oiling out") instead of crystals during cooling. Why does this happen and how do I fix it?

A (Causality): Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the liquid-liquid coexistence curve before reaching the crystalline solubility curve [2]. This is highly prevalent with 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine because its melting point is relatively low, often falling below the saturation temperature in the chosen solvent system. When the system oils out, impurities preferentially partition into the highly mobile, solute-rich oil droplets, effectively ruining the purification [3]. The solution is to bypass the metastable oiling zone by using a controlled anti-solvent addition coupled with precise thermal cycling and seeding.

OilingOutMechanism Supersaturation High Supersaturation Generation Metastable Metastable Zone Exceeded Rapidly? Supersaturation->Metastable LLPS Liquid-Liquid Phase Separation (LLPS) Metastable->LLPS Yes (T > T_melting) Nucleation Primary Nucleation (Seeding Applied) Metastable->Nucleation No (Controlled Cooling) Oil Impure Amorphous Oil (Impurities Trapped) LLPS->Oil Crystal High-Purity Crystals (Impurities Rejected) Nucleation->Crystal

Fig 2. Thermodynamic pathways leading to liquid-liquid phase separation vs. crystallization.

Protocol 2: Anti-Solvent Seeding Crystallization

  • Dissolution: Dissolve the semi-pure chromatography product in Isopropyl Acetate (IPAc) at 60°C to achieve a concentration of 150 mg/mL.

    • Validation Step: The solution must be completely clear. If cloudy, filter hot through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleating agents.

  • Anti-Solvent Addition (Pre-seeding): Slowly add Heptane (anti-solvent) dropwise at 60°C until the solution becomes very faintly turbid, then immediately add 1-2 drops of IPAc until it just clears. This establishes the system exactly at the metastable limit.

  • Seeding: Cool the solution to 50°C and add 1% w/w pure seed crystals of 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.

    • Validation Step: The seeds must remain suspended with sharp edges. If they dissolve, the solution is undersaturated (add more Heptane). If they melt into spherical oil droplets, the temperature is too high (cool by 5°C and re-seed).

  • Cooling and Maturation: Cool the suspension linearly to 5°C over 4 hours (approx. 0.2°C/min) to promote crystal growth over secondary nucleation.

  • Isolation: Filter the resulting crystalline slurry cold and wash with pre-chilled Heptane (5°C). Dry under vacuum at 30°C for 12 hours.

Section 3: Quantitative Data Summaries

Table 1: Solvent System Screening for Recrystallization Data demonstrates that moderate polarity solvents combined with slow cooling and seeding are required to bypass LLPS.

Solvent (Vol)Anti-Solvent (Vol)Cooling RateObservationYield (%)Purity (HPLC Area %)
Ethyl Acetate (1)Hexanes (3)Fast (Crash cool)Severe Oiling Out45%88.5%
Ethanol (1)Water (2)Slow (0.5°C/min)Emulsion / GumN/AN/A
Toluene (1)Heptane (4)Slow (0.2°C/min)Sticky Crystals62%94.2%
IPAc (1) Heptane (3) Slow + Seeding Free-flowing Crystals 84% >99.5%

Table 2: Flash Chromatography Gradient Optimization Data demonstrates the necessity of a basic modifier to resolve the cyclized product from uncyclized intermediates.

ModifierGradient (EtOAc:Heptane)Tailing FactorResolution ( Rs​ )Product Recovery
None0% to 50%2.4 (Severe)0.8 (Co-elution)60%
1% AcOH0% to 50%3.1 (Degradation)0.540%
1% TEA 0% to 30% 1.1 (Optimal) 2.1 (Baseline) 92%

References

  • Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Soukri, M., Lazar, S., Akssira, M., & Guillaumet, G. Organic Letters, 2(11), 1557-1560 (2000). URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Takiyama, H., et al. Organic Process Research & Development, 23(9), 1988-1995 (2019). URL:[Link]

  • Oiling Out in Crystallization. Mettler Toledo Technical Application Notes. URL:[Link]

Optimization

Preventing degradation of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine during long-term storage

Technical Support Center: Long-Term Stability of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Introduction 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a vital heterocyclic scaffold in contemporary drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Stability of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

Introduction

6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a vital heterocyclic scaffold in contemporary drug discovery and development. Its unique chemical architecture, combining a pyridine ring with a dihydrodioxino moiety and a methoxy group, imparts specific physicochemical properties that are crucial for its biological activity. However, these same structural features can render the molecule susceptible to degradation during long-term storage, potentially compromising experimental outcomes and the integrity of research data. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and mitigate the degradation of this important compound. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, we will explore the primary degradation pathways and provide actionable strategies to ensure the long-term stability and purity of your 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine during long-term storage?

A1: The degradation of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is primarily influenced by its structural motifs: the pyridine ring, the methoxy (ether) group, and the dihydrodioxino ring. The main contributing factors to its degradation are:

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[3] Additionally, the dihydrodioxino and methoxy groups can undergo oxidative degradation.

  • Peroxide Formation: The presence of the methoxy ether linkage makes the molecule prone to the formation of explosive peroxides upon exposure to atmospheric oxygen.[4] This process is often catalyzed by light and heat.

  • Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly UV radiation.[4] Exposure to light can induce photochemical reactions, leading to a variety of degradation products through complex pathways that may involve ring-opening or rearrangements.[3]

  • Hydrolysis: The ether linkages in the molecule may be susceptible to hydrolysis under acidic or basic conditions, although this is generally less common for aryl ethers compared to alkyl ethers.[5] The presence of moisture can facilitate this degradation pathway.

  • Elevated Temperatures: Heat can accelerate the rates of all the aforementioned degradation processes, including oxidation, peroxide formation, and hydrolysis.[6]

Q2: What are the visible signs that my sample of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine may have degraded?

A2: While significant degradation can occur without any visible changes, you should be cautious if you observe any of the following:

  • Color Change: A change from a white or off-white solid to a yellow or brownish hue can indicate the formation of degradation products.[3]

  • Clumping or Caking: For solid samples, absorption of moisture can lead to changes in the physical appearance of the powder.

  • Clarity and Color of Solutions: If you have prepared a stock solution, any change in its clarity (e.g., becoming cloudy) or color over time is a strong indicator of degradation or precipitation of degradants.

It is crucial to understand that the absence of these visual cues does not guarantee the purity of the compound. Analytical testing is the only definitive way to assess the integrity of your sample.[3]

Q3: What are the recommended storage conditions to ensure the long-term stability of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine?

A3: To minimize degradation, 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture. This is particularly important to prevent peroxide formation.

  • Light: Protect from light by storing in an amber glass vial or a container wrapped in aluminum foil.[1][8] Amber glass is effective at blocking UV and visible light, which can catalyze photodegradation.[9]

  • Container: Use a tightly sealed, chemically inert container, such as an amber glass vial with a secure cap, to prevent exposure to air and moisture.[10] Glass is preferred over plastic as it is non-reactive and does not leach chemicals into the sample.

Q4: How can I test for the presence of peroxides in my sample?

A4: Due to the hazardous nature of peroxides, it is critical to test for their presence, especially if the compound has been stored for an extended period or exposed to air. A simple qualitative test involves the use of potassium iodide (KI).[4]

  • Procedure: To a small amount of your compound dissolved in a suitable solvent (e.g., acetic acid), add a fresh solution of potassium iodide. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[11]

  • Commercial Test Strips: For a more quantitative assessment, commercially available peroxide test strips can be used. These strips provide a semi-quantitative reading of the peroxide concentration.[12]

If you detect a high concentration of peroxides, do not attempt to handle or dispose of the material yourself. Contact your institution's Environmental Health and Safety (EHS) office immediately. [13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results, low yield, or poor reproducibility. Degradation of the starting material.1. Verify Purity: Analyze the purity of your 6-Methoxy-2,3-dihydro-[2]dioxino[2,3-b]pyridine using an appropriate analytical technique such as HPLC or LC-MS.[14] 2. Review Storage History: Confirm that the compound has been stored under the recommended conditions (cool, dark, dry, inert atmosphere). 3. Use a Fresh Batch: If possible, use a fresh, unopened container of the compound for your experiments.
Change in physical appearance (e.g., color change from white to yellow/brown). Exposure to light, heat, or oxygen.1. Do Not Use: Discard any material that shows significant discoloration.[3] 2. Improve Storage Practices: Ensure future storage is in a tightly sealed amber vial, under an inert atmosphere, and in a refrigerator.[15]
Inconsistent analytical results (e.g., new peaks in HPLC chromatogram). Formation of degradation products.1. Characterize Degradants: If feasible, use LC-MS or GC-MS to identify the molecular weights of the new impurities to hypothesize their structures.[16] 2. Perform Forced Degradation Studies: To proactively identify potential degradation products, conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light).[14][17] This will help in developing a stability-indicating analytical method.
Positive test for peroxides. Auto-oxidation of the methoxy group.1. Cease Use Immediately: Do not use the material. Peroxides can be explosive. 2. Consult EHS: Contact your institution's Environmental Health and Safety office for guidance on safe handling and disposal.[13] 3. Future Prevention: For new batches, always store under an inert atmosphere and test for peroxides regularly, especially after the container has been opened.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for both preventing degradation and for identifying potential impurities in your sample.

Potential Degradation Pathways of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine cluster_main cluster_degradation A 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine B Peroxide Formation (R-O-O-H) A->B O₂, light, heat C N-Oxidation A->C Oxidizing agents D Hydroxylation A->D Oxidative metabolism E Ring Cleavage D->E Further oxidation

Caption: Potential degradation pathways for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and detecting potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

Note: Due to the polar nature of potential N-oxide degradants, they may have poor retention on a standard C18 column. If N-oxidation is suspected, a Hydrophilic Interaction Liquid Chromatography (HILIC) method may be more appropriate.[18]

Protocol 2: Qualitative Test for Peroxides

This protocol is for the qualitative detection of peroxides in your sample.

Materials:

  • Sample of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube

Procedure:

  • In a clean, dry test tube, dissolve a small amount (a few milligrams) of your compound in 1-2 mL of glacial acetic acid.

  • Add a spatula tip of solid potassium iodide to the solution.

  • Gently swirl the test tube to mix the contents.

  • Observe any color change. A yellow to brown color indicates the presence of peroxides.[11] A blank (acetic acid and KI without the compound) should be run for comparison.

Workflow for Stability Assessment cluster_workflow start Sample of 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine visual Visual Inspection (Color, Appearance) start->visual peroxide Peroxide Test (Protocol 2) visual->peroxide hplc HPLC Purity Check (Protocol 1) peroxide->hplc decision Purity Acceptable? hplc->decision use Proceed with Experiment decision->use Yes discard Discard and Obtain New Sample decision->discard No

Caption: A typical experimental workflow for assessing the stability of a sample.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Safety & Risk Services. (2023, April 15). Working Safely with Peroxide Forming Compounds. [Link]

  • Environmental Health and Safety - Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Dearomatization of Pyridines. [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • Storemasta. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • Northeastern University Environmental Health and Safety. (n.d.). Peroxidizable Compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • ChemRxiv. (2025, July 16). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. [Link]

  • The Bottle Depot. (2025, December 18). Why Top Brands Use Amber Glass Bottles for Essential Oils. [Link]

  • USC Environmental Health & Safety. (n.d.). Organic Peroxide Formers: Testing and Labeling. [Link]

  • CCS Chemistry. (2025, April 2). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. [Link]

  • BioProcess International. (2026, April 2). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • The Bottle Depot. (2025, September 8). Why Glass Packaging is Ideal for Organic Products. [Link]

  • ChemRxiv. (2025, July 16). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. [Link]

  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • Container and Packaging. (2025, March 19). Why Amber Glass Jars Are Perfect for Sensitive Products. [Link]

  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. [Link]

  • ACS Publications. (2025, July 20). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]

  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • LabChoice. (2025, August 29). Amber Vs Clear Glass Bottles: Protecting Chemicals From Light And Degradation. [Link]

  • ResearchGate. (n.d.). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones. [Link]

  • ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • National Center for Biotechnology Information. (2025, March 14). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. [Link]

  • Taylor & Francis Online. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Air Sea Containers. (2019, January 26). The Science Behind Amber Glass: How These Bottles Protect Liquids. [Link]

  • Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. [Link]

  • ACS Publications. (n.d.). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. [Link]

  • ACS Publications. (2024, January 17). Oxidative Dearomatization of Pyridines. [Link]

  • National Center for Biotechnology Information. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • MDPI. (2018, December 6). Nucleophilic Dearomatization of Activated Pyridines. [Link]

  • ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]

  • Frontiers. (2022, December 11). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. [Link]

  • PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [Link]

  • National Center for Biotechnology Information. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Link]

  • National Center for Biotechnology Information. (2022, December 12). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. [Link]

  • PubMed. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]

Sources

Troubleshooting

Troubleshooting side reactions in 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold—a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold—a privileged pharmacophore frequently utilized in the development of CNS therapeutics, cardiovascular agents, and novel antibiotics[1].

Synthesizing the 6-methoxy derivative presents unique chemoselectivity and regioselectivity challenges. Below, we address the most critical side reactions, their mechanistic causes, and validated protocols to ensure high-yield, reproducible syntheses.

Troubleshooting FAQs

Q1: When synthesizing substituted derivatives (e.g., chiral 2-alkyl analogs), I isolate a mixture of regioisomers instead of a single product. Why does this happen, and how can I control it?

The Cause: This is a classic manifestation of the Smiles rearrangement , a well-documented phenomenon in the synthesis of 1,4-dioxino[2,3-b]pyridines[2]. During the base-catalyzed cyclization of the intermediate alcohol, the alkoxide can follow two distinct pathways:

  • Direct SNAr: The alkoxide directly attacks the C-2 position, displacing the leaving group (e.g., chloride or nitro) to form the expected Isomer A[3].

  • Smiles Rearrangement: The alkoxide attacks the C-3 position, forming a spirocyclic intermediate. The original ether bond is cleaved, delivering a new alkoxide that subsequently attacks C-2, yielding the rearranged Isomer B[3].

The Solution: Product distribution is highly dependent on the base and solvent[4]. To favor the direct SNAr product (Isomer A), use strong, non-nucleophilic bases like Sodium Hydride (NaH) in THF or DME at moderate temperatures (0°C to 65°C). To deliberately induce the Smiles rearrangement (Isomer B), use weaker bases like K₂CO₃ in highly polar solvents (DMF) at elevated temperatures (120°C)[3].

Q2: My cyclization step yields significant amounts of polymeric/dimeric material. How do I promote intramolecular cyclization?

The Cause: Intramolecular cyclization (forming the dioxane ring) is a first-order kinetic process, while intermolecular dimerization is a second-order process. High concentrations of the reactive alkoxide intermediate increase the probability of intermolecular collisions. The Solution: Employ pseudo-high dilution techniques . Instead of mixing all reagents at once, dissolve your starting material in a large volume of solvent and add it dropwise via a syringe pump (over 4–6 hours) to a dilute suspension of the base (e.g., NaH) in the reaction solvent. Maintain the overall reaction concentration below 0.05 M.

Q3: I am observing the loss of the 6-methoxy group during the base-promoted cyclization. How can I prevent this demethylation?

The Cause: The 6-methoxy group is situated on an electron-deficient pyridine ring, making the methyl group highly susceptible to nucleophilic attack (an Sₙ2 demethylation pathway). Strong nucleophilic bases (like NaOH or KOH) or unreacted alkoxides at high temperatures (especially in DMF >100°C) will readily cleave this ether. The Solution: Strictly avoid aqueous bases and nucleophilic alkoxides. Utilize strictly anhydrous NaH or Cs₂CO₃. Furthermore, keep the reaction temperature below 80°C. If higher temperatures are absolutely required for a stubborn SNAr, switch the solvent from DMF to a less polar alternative like Toluene or THF to reduce the nucleophilicity of any dissolved species.

Q4: During the initial coupling of 2-chloro-6-methoxypyridin-3-ol with an epoxide or haloalkanol, I observe N-alkylation instead of O-alkylation.

The Cause: 3-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. Hard bases (like NaOH) or highly polar protic solvents stabilize the pyridone tautomer, leading to electrophilic attack at the ring nitrogen. The Solution: Exploit Hard-Soft Acid-Base (HSAB) principles. Use Cesium Carbonate (Cs₂CO₃) in anhydrous DMF or Acetonitrile. The large, soft cesium cation coordinates poorly with the hard oxygen atom of the phenoxide/pyridoxide, leaving the oxygen highly reactive and strongly favoring O-alkylation over N-alkylation.

Mechanistic Visualization

Mechanism Start 2-Halo-3-(alkoxy)-pyridine Precursor Alkoxide Reactive Alkoxide Intermediate Start->Alkoxide Base Activation DirectPath Direct SNAr (Attack at C-2) Alkoxide->DirectPath SmilesPath Smiles Rearrangement (Attack at C-3) Alkoxide->SmilesPath ProdA Unrearranged Product (Isomer A) DirectPath->ProdA Spiro Spirocyclic Intermediate SmilesPath->Spiro Intramolecular Nucleophilic Attack ProdB Rearranged Product (Isomer B) Spiro->ProdB Ring Opening & Rearrangement

Mechanistic divergence during cyclization: Direct SNAr vs. Smiles Rearrangement.

Quantitative Data: Effect of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and product distribution during the cyclization of a generic 2-chloro-3-(2-hydroxyalkoxy)-6-methoxypyridine intermediate.

Base / Solvent SystemTemp (°C)ConcentrationDirect SNAr (Isomer A)Smiles Rearrangement (Isomer B)Dimerization / Side Reactions
NaH / THF 65°C0.05 M88% < 5%7%
NaH / THF 65°C1.0 M42%< 5%53% (Dimerization)
K₂CO₃ / DMF 120°C0.05 M25%65% 10%
NaOH / H₂O-EtOH 80°C0.1 M15%35%50% (Methoxy Cleavage)

Validated Experimental Protocol

This self-validating, two-step protocol is optimized for the synthesis of the pure, un-rearranged 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core.

Step 1: Regioselective O-Alkylation
  • Preparation: Charge an oven-dried, argon-purged flask with 2-chloro-6-methoxypyridin-3-ol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to allow for complete deprotonation (solution will darken).

  • Electrophile Addition: Add 2-bromoethanol (1.2 equiv) dropwise.

  • Heating: Heat the reaction mixture to 80°C for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The O-alkylated product will be significantly more polar than the starting material but less polar than the N-alkylated byproduct.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Intramolecular SNAr Cyclization (High-Dilution)
  • Preparation: In a separate, rigorously dried flask, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.02 M relative to final volume). Cool to 0°C.

  • Substrate Addition: Dissolve the purified intermediate from Step 1 in anhydrous THF. Using a syringe pump, add this solution dropwise to the NaH suspension over 4 hours.

  • Cyclization: Once addition is complete, remove the ice bath and heat the reaction to 65°C (reflux) for 12 hours.

  • Validation: Monitor by LC-MS. The mass will decrease by ~36 Da (loss of HCl).

  • Workup: Cool to 0°C, carefully quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate. Purify via silica gel chromatography to isolate the pure 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.

Workflow Visualization

Workflow S1 Step 1: O-Alkylation (Cs2CO3, DMF) S2 Step 2: Isolation & Purification S1->S2 S3 Step 3: Cyclization (NaH, THF, Dilute) S2->S3 S4 Step 4: Chromatographic Resolution S3->S4 S5 Pure 6-Methoxy [2,3-b]pyridine S4->S5

Optimized two-step workflow for the synthesis of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.

References

  • Soukri, M., Lazar, S., Akssira, M., & Guillaumet, G. "Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives." Organic Letters 2.11 (2000): 1557-1560. URL:[Link]

  • Soukri, M., et al. "Synthesis of new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system as a substructure." Tetrahedron 59.24 (2003): 4471-4478. URL:[Link]

  • Fidanze, S., et al. "Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring." Bioorganic & Medicinal Chemistry Letters 20.9 (2010): 2716-2719. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine Coupling Reactions

Technical Support Center: Optimizing Catalyst Selection for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Coupling Reactions Introduction 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine is a key heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Selection for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Coupling Reactions

Introduction

6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structure is found in a variety of biologically active compounds. The efficient synthesis of derivatives of this scaffold often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The success of these transformations is highly dependent on the judicious selection of the catalyst system, which includes the palladium source and, crucially, the ancillary ligand.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize catalyst selection for coupling reactions involving the 6-methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine core. We will delve into common issues encountered during these reactions and provide actionable, evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with a 6-methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine derivative is failing or giving very low yields. What are the primary factors to investigate?

A1: Low or nonexistent yield in palladium-catalyzed cross-coupling is a frequent challenge. A systematic approach to troubleshooting is essential. Here are the initial and most critical parameters to verify:

  • Integrity of Reagents and Solvents:

    • Purity of Starting Materials: Ensure the high purity of your 6-methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine halide (or triflate), the coupling partner (e.g., boronic acid, amine), and the base. Impurities can act as catalyst poisons.[2] For Buchwald-Hartwig aminations, the purity of the amine is especially critical.[3]

    • Anhydrous and Degassed Solvents: The presence of water and oxygen can be detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[1][2] Solvents should be thoroughly dried and degassed prior to use.

  • Catalyst Activity and Integrity:

    • Catalyst Source and Pre-activation: Many reactions utilize a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[2][4] Inefficient reduction can lead to low catalytic activity.[2] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more easily activated precatalyst.

    • Catalyst Deactivation (Palladium Black): The formation of palladium black is a common sign of catalyst decomposition and deactivation.[2] This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand choice.[1][2]

    • Catalyst Loading: While lower catalyst loadings are economically and environmentally desirable, for a new or challenging reaction, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can often improve conversion.[2][5]

  • Reaction Conditions:

    • Inert Atmosphere: It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration to prevent catalyst oxidation.[1]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] An optimal temperature that balances reaction rate with catalyst stability should be determined experimentally.

Issue 2: Catalyst Deactivation and Formation of Palladium Black

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What is causing this, and how can I prevent it?

A2: The formation of palladium black indicates the agglomeration of the active Pd(0) catalyst into an inactive state.[2] This is a common mode of catalyst deactivation.

  • Causality:

    • Suboptimal Ligand Choice: The primary role of the ligand is to stabilize the palladium center and prevent aggregation.[1] If the ligand is not sterically bulky or electron-rich enough, it may not adequately protect the palladium atom, leading to decomposition.

    • High Reaction Temperature: Excessive heat can promote the dissociation of the ligand from the palladium center, exposing the metal and leading to agglomeration.[1][2]

    • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst, which can then lead to the formation of palladium oxides and ultimately palladium black.[1]

  • Preventative Measures:

    • Ligand Screening: The choice of ligand is paramount. For heteroaromatic substrates like 6-methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine, bulky, electron-rich phosphine ligands are often required.[6] Consider screening a panel of ligands with varying steric and electronic properties.

    • Temperature Optimization: Determine the lowest effective temperature for the reaction. It may be beneficial to run the reaction for a longer duration at a lower temperature.

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under a positive pressure of an inert gas.

Issue 3: Significant Side Product Formation

Q3: My reaction is producing a complex mixture of products, with significant amounts of side products. What are the common side reactions, and how can I improve selectivity?

A3: Side reactions can significantly reduce the yield of the desired product. Common side reactions in cross-coupling include:

  • Homocoupling: The coupling of two molecules of the starting halide or two molecules of the organometallic reagent.

  • Protodeboronation (in Suzuki reactions): The replacement of the boronic acid group with a hydrogen atom before the desired cross-coupling occurs.[2]

  • Dehalogenation: The reduction of the starting aryl halide.

  • Strategies to Minimize Side Reactions:

    • Optimize the Base: The choice and amount of base are critical.[2] For Suzuki reactions, weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over strong bases like alkoxides.[2][7] The base can influence the rate of transmetalation versus side reactions.

    • Ligand Selection: The ligand can influence the relative rates of the desired catalytic cycle steps versus undesired pathways. Screening different ligands can often identify one that promotes the desired reaction with higher selectivity.

    • Stoichiometry of Reagents: Carefully control the stoichiometry of the coupling partners. A slight excess of the organometallic reagent is common, but a large excess can sometimes lead to increased homocoupling.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor side reactions that have a higher activation energy than the desired coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst and ligand should I start with for a Suzuki-Miyaura coupling of a bromo-substituted 6-methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine?

A1: For Suzuki-Miyaura couplings involving heteroaryl halides, particularly electron-rich ones, bulky, electron-rich phosphine ligands are generally a good starting point.[6] These ligands facilitate the oxidative addition step and stabilize the active catalyst.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precatalysts.[2][4]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands that are known to be effective for challenging heteroaromatic couplings.[2][8]
Base K₃PO₄ or K₂CO₃Moderately strong bases that are generally effective and well-tolerated.[2]
Solvent Toluene, Dioxane, or THFCommon solvents for Suzuki-Miyaura reactions.[2]

Q2: What are the key considerations for selecting a catalyst system for a Buchwald-Hartwig amination with 6-methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine?

A2: The Buchwald-Hartwig amination is also highly dependent on the choice of ligand and base. The nature of the amine coupling partner (primary, secondary, aliphatic, aromatic) will significantly influence the optimal conditions.

General Recommendations for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a pre-formed precatalyst (e.g., G3 or G4 Buchwald precatalysts)Pre-formed precatalysts can offer improved reliability and activity.[3]
Ligand Josiphos, XPhos, or RuPhosThese ligands have shown broad applicability in C-N bond formation.[8]
Base NaOtBu, KOtBu, or LHMDS (for less basic amines); Cs₂CO₃ or K₃PO₄ (for more sensitive substrates)Strong bases are often required, but weaker bases can be used to improve functional group tolerance.[7]
Solvent Toluene or DioxaneThese are the most common and generally effective solvents for Buchwald-Hartwig aminations.[9]

Q3: How can I systematically screen for the optimal catalyst system?

A3: A Design of Experiments (DoE) approach can be highly effective for optimizing multiple reaction parameters simultaneously.[10] However, a more traditional, stepwise approach can also be successful:

  • Ligand Screening: With a standard set of conditions (palladium source, base, solvent, temperature), screen a diverse panel of 3-5 ligands.[2]

  • Base and Solvent Screening: Using the best ligand from the initial screen, evaluate a few different bases and solvents.

  • Temperature Optimization: Once a promising combination of ligand, base, and solvent is identified, optimize the reaction temperature.[2]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried reaction vessel (e.g., a Schlenk tube), add the 6-methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[1]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for a Buchwald-Hartwig Amination Reaction
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Add the 6-methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine halide (1.0 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., toluene, 5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Work up and purify as described for the Suzuki-Miyaura reaction.

Visualizations

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-M Diorganopalladium(II) Complex Diorganopalladium(II) Complex Transmetalation->Diorganopalladium(II) Complex Reductive Elimination Reductive Elimination Diorganopalladium(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Product Product Reductive Elimination->Product Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start: Low Yield Start: Low Yield Check Reagents & Solvents Check Reagents & Solvents Start: Low Yield->Check Reagents & Solvents Check Catalyst & Ligand Check Catalyst & Ligand Check Reagents & Solvents->Check Catalyst & Ligand Check Reaction Conditions Check Reaction Conditions Check Catalyst & Ligand->Check Reaction Conditions Problem Solved? Problem Solved? Check Reaction Conditions->Problem Solved? Screen Ligands Screen Ligands Problem Solved?->Screen Ligands No End: Optimized Reaction End: Optimized Reaction Problem Solved?->End: Optimized Reaction Yes Screen Bases/Solvents Screen Bases/Solvents Screen Ligands->Screen Bases/Solvents Optimize Temperature Optimize Temperature Screen Bases/Solvents->Optimize Temperature Optimize Temperature->End: Optimized Reaction

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cactus Communications. (2026). What are the key steps involved in the general procedure of the Suzuki reaction?[Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Cross-Coupling Reactions Guide. [Link]

  • Wordpress. (2026, March 19). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Royal Society of Chemistry. Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ResearchGate. (2025, October 26). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. [Link]

  • National Center for Biotechnology Information. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. [Link]

  • Reddit. (2016, July 20). What do ligands actually do in a metal catalyzed coupling reaction? r/chemistry. [Link]

  • National Center for Biotechnology Information. (2022, April 5). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. [Link]

  • Cross-Coupling Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Journal of the American Chemical Society. (2009, February 6). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • MDPI. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • National Center for Biotechnology Information. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Sumitomo Chemical. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ResearchGate. (2004, November). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1]dioxino[2,3-b]pyridine Derivatives. [Link]

  • Kyoto University Research Information Repository. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • UPCommons. European Journal of Medicinal Chemistry. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione. [Link]

Sources

Troubleshooting

Reducing chemical impurities in commercial 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine samples

Technical Support Center: Purification of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 6-Methoxy-2,3-dihydro-[1][2]dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to chemical impurities in commercial samples of this important heterocyclic scaffold. As a key building block in medicinal chemistry, the purity of this compound is paramount for reliable downstream applications and the integrity of your research.[3][4] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your experiments.

Section 1: Understanding the Impurities (FAQs)

This section addresses the fundamental questions regarding the origin and nature of impurities commonly encountered in commercial samples of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Q1: What are the most likely sources of impurities in my sample?

Impurities typically arise from three main sources:

  • Synthesis-Related Impurities: These include unreacted starting materials, residual reagents, or by-products from incomplete reactions or side-reactions. The synthesis of the dioxino-pyridine skeleton can be complex, sometimes involving multi-step processes where intermediates may carry over.[4][5]

  • Degradation Products: The molecule contains a methoxy group which can be susceptible to hydrolysis under acidic conditions, potentially cleaving to form the corresponding hydroxypyridine derivative.[2] The pyridine ring itself can also undergo oxidation or hydroxylation over time or in the presence of oxidizing agents.[6]

  • Residual Solvents and Water: Solvents used during the final synthesis and purification steps (e.g., toluene, DMF, methanol) can be retained in the final product.[7] Water is also a common impurity that can be adsorbed from the atmosphere.

Q2: How can I perform a quick preliminary assessment of my sample's purity?

A rapid and effective way to assess purity is by using Thin-Layer Chromatography (TLC). By dissolving a small amount of your sample and spotting it on a silica gel TLC plate, you can visualize the number of components. A single, well-defined spot suggests high purity, whereas multiple spots indicate the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[2][8]

Q3: My sample has a slight discoloration (e.g., yellow or brown). What could be the cause?

Discoloration often points to the presence of minor, highly conjugated impurities or degradation products. While these may be present in very small quantities, they can be chromophoric. Purification via column chromatography or recrystallization with activated carbon can often resolve this issue.

Section 2: Troubleshooting Guide for Common Purification Challenges

This section provides direct answers and solutions to specific issues you may encounter during the purification process.

Issue: My initial TLC analysis shows multiple spots very close to the main product spot.

  • Causality: This indicates the presence of impurities with polarities very similar to the target compound, such as regioisomers or closely related analogues. Simple purification methods like a solvent wash will likely be ineffective.

  • Solution: Flash Column Chromatography. This is the most robust method for separating compounds with similar polarities.[1][9] The key is to find a solvent system that provides good separation on TLC (a ΔRf of >0.1 is ideal). A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary for optimal separation.[8]

  • See Protocol 1: Purification by Silica Gel Column Chromatography.

Issue: My purified compound appears pure by TLC, but the yield is low after column chromatography.

  • Causality: This can happen if the compound is partially retained on the silica gel, especially if it is highly polar or if the silica is slightly acidic. Another possibility is that the compound is volatile and was lost during solvent evaporation.

  • Solution:

    • Neutralize the Mobile Phase: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent. This deactivates the acidic sites on the silica gel, preventing the basic pyridine nitrogen from binding too strongly and improving recovery.

    • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.

    • Careful Solvent Removal: Evaporate the solvent under reduced pressure at a moderate temperature (e.g., <40°C) to prevent loss of the product.

Issue: My NMR spectrum shows broad peaks and the presence of residual water.

  • Causality: Water is a common impurity that can interfere with spectroscopic analysis and downstream reactions. Pyridine-containing compounds can be hygroscopic.

  • Solution: Recrystallization or Drying.

    • Recrystallization: This is an excellent method for removing both water and other impurities.[10] The process inherently drives off water as the crystal lattice forms. See Protocol 2: Purification by Recrystallization.

    • Azeotropic Removal: Dissolve the sample in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and evaporate the solvent under reduced pressure. Repeat this process 2-3 times.

    • Drying under High Vacuum: Place the sample in a vacuum oven or use a Schlenk line with a desiccant trap for several hours to remove residual moisture.

Visual Workflow: Impurity Diagnosis and Purification Strategy

The following diagram outlines a logical workflow for assessing the purity of your sample and selecting the most appropriate purification technique.

G cluster_start Purity Assessment cluster_decision Impurity Profile cluster_action Recommended Action Start Crude Commercial Sample TLC_HPLC Analyze by TLC / HPLC Start->TLC_HPLC Decision1 Multiple Spots (ΔRf > 0.1)? TLC_HPLC->Decision1 Decision2 Spots Tailing or Streaking? TLC_HPLC->Decision2 Decision3 Baseline Impurities or Single Major Spot? Decision1->Decision3 No Action1 Flash Column Chromatography (See Protocol 1) Decision1->Action1 Yes Decision2->Decision1 No Action2 Add Triethylamine (0.1%) to Mobile Phase Decision2->Action2 Yes Action3 Recrystallization or Solvent Trituration (See Protocol 2) Decision3->Action3 Yes Final High-Purity Product Action1->Final Action2->Action1 Action3->Final

Caption: Workflow for impurity diagnosis and purification.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques.

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal for separating impurities with different polarities from the target compound.[1][8]

Step 1: Determine the Optimal Solvent System via TLC

  • Dissolve a small amount of the crude material in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate).

  • Goal: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This ensures the compound will travel through the column at a reasonable rate.[8]

Step 2: Prepare and Pack the Column

  • Select a glass column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase.

  • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.[9] Drain the excess solvent until it is level with the top of the silica bed.

Step 3: Load the Sample

  • Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like DCM.

  • Carefully apply the solution to the top of the silica gel bed.

  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

Step 4: Elute the Column and Collect Fractions

  • Begin eluting the column with the low-polarity mobile phase determined in Step 1.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (gradient elution).[8] This will first elute less polar impurities, followed by your target compound, and finally more polar impurities.

  • Collect the eluent in a series of numbered test tubes or flasks.

Step 5: Analyze Fractions and Combine

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a single flask.

  • Remove the solvent under reduced pressure to obtain the purified solid.

Visual Workflow: Silica Gel Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation A 1. Select Solvent System via TLC B 2. Prepare Silica Slurry & Pack Column A->B C 3. Load Sample (Wet or Dry) B->C D 4. Elute with Solvent Gradient C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Purified Product H->I

Caption: Step-by-step workflow for column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of impurities.[10]

Step 1: Select an Appropriate Solvent

  • The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature (near the solvent's boiling point).[10]

  • Test small amounts of your compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, or mixtures with water) to find a suitable one.

Step 2: Dissolve the Impure Compound

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much, which would reduce the final yield.

Step 3: (Optional) Decolorize the Solution

  • If the solution is colored, add a small amount of activated carbon to the hot solution and swirl for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities.

Step 4: Crystallize the Compound

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

Step 5: Isolate and Dry the Crystals

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[10]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Quantitative Data Summary

The choice of purification parameters is critical for success. The table below provides a starting point for developing your purification method.

Purification Method Key Parameters & Considerations Expected Purity Improvement
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase (Example): Hexane:Ethyl Acetate gradient (e.g., 5% to 40% EtOAc)Modifier: 0.1% Triethylamine for basic compoundsCan increase purity from ~85% to >99%
Recrystallization Solvent Selection: Isopropanol, Ethanol, Ethyl Acetate/Hexane mixturesTechnique: Slow cooling followed by an ice bathEffective for removing minor impurities; can increase purity from ~95% to >99.5%
Solvent Trituration Solvent: A solvent in which the compound is insoluble but impurities are soluble (e.g., Hexane, Diethyl Ether)Technique: Stirring the solid in the solvent at room tempGood for removing non-polar, greasy impurities

References

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography | Request PDF.
  • BenchChem. (2026, March). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem Technical Support.
  • Academia.edu. (n.d.). Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring.
  • BenchChem. (2025). Stability of 6-Methoxydihydro-2h-pyran-3(4h)-one under acidic or basic conditions. BenchChem Technical Support.
  • PubMed. (2000, June 1).
  • BenchChem. (2025).
  • ResearchGate. (2004, November). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. ChemInform, 35(47).

  • Sigma-Aldrich. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MD Scientific. (n.d.). Purification Column Guide.
  • PubChem. (2026, January 18). 6-Methoxy-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one.
  • Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT | Fralin Life Sciences Institute.
  • Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • PubMed. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • National Center for Biotechnology Information. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The methodologies and principles discussed herein are grounded in the latest regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure scientific integrity and compliance.[1][2][3][4][5]

Introduction

6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a heterocyclic compound of interest in pharmaceutical development. Ensuring its purity is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities.[6][7]

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[3][5] This guide will not only detail the "how" but also the "why" behind each validation parameter, providing a logical framework for developing a self-validating and robust HPLC method.

Foundational Knowledge: Analyte and Chromatography

A successful HPLC method begins with a thorough understanding of the analyte and chromatographic principles.

Physicochemical Properties of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

While specific experimental data for this exact compound is not widely published, we can infer its properties from its constituent parts: a pyridine ring, a dioxino ring, and a methoxy group.

  • Structure:

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: Approximately 167.16 g/mol (inferred from the base structure 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine with a molecular weight of 137.14 g/mol plus a methoxy group).[8]

  • UV Absorbance: The pyridine ring is the primary chromophore. Pyridine itself has a UV maximum at around 250 nm. The presence of the dioxino and methoxy groups will likely shift this maximum. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength during method development.

  • Solubility: The presence of the nitrogen in the pyridine ring and the oxygens in the dioxino and methoxy groups suggests moderate polarity. It is expected to be soluble in polar organic solvents like methanol and acetonitrile, as well as mixtures of these with water.

Chromatographic Approach: Reversed-Phase HPLC

For a compound of moderate polarity, reversed-phase HPLC is the most suitable starting point.[9]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a good balance of hydrophobicity for retaining moderately polar compounds.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used. Acetonitrile is often preferred for its lower UV cutoff and viscosity. The buffer is crucial for controlling the ionization of the basic pyridine nitrogen, which in turn affects retention and peak shape. A slightly acidic buffer (e.g., phosphate or acetate buffer at pH 3-4) is recommended to ensure consistent protonation of the pyridine ring.[10][11]

The Method Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for validating the HPLC method in accordance with ICH Q2(R2) guidelines.[1][2][3][5]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD_Start Analyte Characterization MD_Opt Chromatographic Optimization MD_Start->MD_Opt V_Spec Specificity MD_Opt->V_Spec Optimized Method V_Lin Linearity & Range V_Spec->V_Lin V_Acc Accuracy V_Lin->V_Acc V_Prec Precision V_Acc->V_Prec V_LOD LOD & LOQ V_Prec->V_LOD V_Rob Robustness V_LOD->V_Rob MA_Routine Routine Analysis V_Rob->MA_Routine Validated Method MA_Stability Stability Studies MA_Routine->MA_Stability

Caption: A workflow diagram illustrating the logical progression from method development through validation to routine application.

Specificity: The Ability to Assess the Analyte Unambiguously

Specificity ensures that the signal measured is solely from the analyte of interest, without interference from impurities, degradation products, or matrix components.[12][13]

Experimental Protocol:

  • Forced Degradation Studies: Expose a solution of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine to various stress conditions to intentionally generate degradation products.[6]

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Utilize a PDA detector to assess the peak purity of the analyte in the presence of any degradation products. The peak purity analysis should confirm that the analyte peak is spectrally homogeneous.[14]

Acceptance Criteria: The method is specific if the analyte peak is well-resolved from all potential impurities and degradation products, and the peak purity analysis passes.

Linearity and Range: Proportionality of Response to Concentration

Linearity demonstrates a direct proportionality between the analytical response and the concentration of the analyte over a specified range.[14]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine covering the expected working range. For a purity assay, this range is typically 80% to 120% of the nominal concentration.[15]

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Concentration LevelConcentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
80%80798802800800
90%90901898903900.7
100%1001005100210081005
110%1101103110711051105
120%1201208120412101207.3
Accuracy: Closeness to the True Value

Accuracy is the measure of how close the experimental value is to the true value. It is typically assessed by recovery studies.[15]

Experimental Protocol:

  • Spiking: Spike a placebo matrix (if applicable) or a known low-concentration sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.499.5
Precision: Agreement Between a Series of Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][15]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the nominal concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise ratio (S/N):

    • Inject a series of dilute solutions of the analyte.

    • Determine the concentration at which the S/N is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness: Capacity to Remain Unaffected by Small Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][15]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% organic).

    • Mobile phase pH (e.g., ± 0.2 units).

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Data Analysis: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.

Robustness_Parameter_Evaluation cluster_results Evaluation Metrics center Standard Method param1 Flow Rate ± 0.1 center->param1 Vary param2 Temp ± 5°C center->param2 Vary param3 Organic ± 2% center->param3 Vary param4 pH ± 0.2 center->param4 Vary res1 Retention Time param1->res1 res2 Peak Asymmetry param1->res2 res3 Resolution param1->res3 param2->res1 param2->res2 param2->res3 param3->res1 param3->res2 param3->res3 param4->res1 param4->res2 param4->res3

Caption: A diagram illustrating the evaluation of various method parameters during a robustness study.

Comparison of Alternative Methodologies

While reversed-phase HPLC is the most common approach, other techniques may be considered depending on the specific challenges encountered.

MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (C18) Partitioning based on hydrophobicity.Versatile, robust, wide range of applications.May have limited retention for very polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on the stationary phase.Better retention of very polar compounds.Can have longer equilibration times, sensitive to mobile phase water content.
Mixed-Mode Chromatography Combines reversed-phase and ion-exchange functionalities.Can provide unique selectivity for compounds with both hydrophobic and ionic characteristics.Method development can be more complex.
Ion-Pairing Chromatography An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, which is then retained by a reversed-phase column.Can improve retention and peak shape of ionic compounds.Ion-pairing reagents can be aggressive to the column and are not MS-compatible.

Conclusion

A well-validated HPLC method is indispensable for ensuring the quality and purity of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. This guide has provided a comprehensive framework for developing and validating such a method, grounded in scientific principles and regulatory expectations. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can establish a reliable analytical procedure that is fit for its intended purpose. The choice of the optimal chromatographic conditions and validation approach should always be justified and documented to ensure data integrity and regulatory compliance.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.).
  • Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds - Benchchem. (n.d.).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6).
  • Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. (n.d.).
  • VICH GL2 Validation of analytical procedures: methodology - Scientific guideline - EMA. (1998, December 10).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.).
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem. (n.d.).
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16).
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021, June 1).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.).
  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015).
  • 6-Methoxy-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one - PubChem. (2026, January 18).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Hplc method development and validation: an overview - SciSpace. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. (2007, February 19).
  • 6-METHOXY-2,3-DIOXYINDOLE CAS#: 52351-75-4 - ChemicalBook. (n.d.).
  • 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine - PubChem. (n.d.).
  • 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine AldrichCPR - Sigma-Aldrich. (n.d.). Retrieved from

  • 6-bromo-2H,3H-[1][2]dioxino[2,3-b]pyridine - NextSDS. (n.d.). Retrieved from

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Comparative

Comparing reactivity of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine vs other methoxypyridines

Comparative Reactivity Guide: 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine vs. Traditional Methoxypyridines Executive Summary Functionalizing electron-deficient pyridine rings is a persistent challenge in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine vs. Traditional Methoxypyridines

Executive Summary

Functionalizing electron-deficient pyridine rings is a persistent challenge in medicinal chemistry. While traditional methoxypyridines (e.g., 2-methoxypyridine, 4-methoxypyridine) rely on a single methoxy group to activate the ring for Electrophilic Aromatic Substitution (EAS) and Directed Ortho-Metalation (DoM), the fusion of a 1,4-dioxane ring to the pyridine core fundamentally rewrites its electronic landscape. This guide provides an objective, data-driven comparison of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine against simpler methoxypyridines, detailing the causality behind its hyper-reactivity and providing validated experimental protocols for advanced scaffold functionalization[1].

Electronic Profiling & Structural Causality

In simple systems like 2-methoxypyridine, a single oxygen lone pair donates electron density into the π-deficient pyridine ring via the mesomeric (+M) effect, directing EAS primarily to the C-3 or C-5 positions[2]. However, the activation energy required for substitution remains relatively high.

In contrast, 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine benefits from a synergistic +M effect. The two oxygen atoms of the fused 1,4-dioxane ring, combined with the 6-methoxy group, flood the pyridine core with electron density. This effectively overcomes the inherent electronegativity of the nitrogen atom, transforming the C-7 and C-8 positions into highly nucleophilic hotspots.

ElectronicActivation A 1,4-Dioxino Ring (+M Effect) C Pyridine Core (Electron-Rich) A->C Lone Pair Donation B 6-Methoxy Group (+M Effect) B->C Lone Pair Donation D C-7 / C-8 Positions (Highly Nucleophilic) C->D Resonance Stabilization E Facile EAS (e.g., Bromination) D->E Low Activation Energy

Electronic activation pathway of the dioxinopyridine scaffold.

Comparative Reactivity Matrix

To objectively compare performance, the following table summarizes the regioselectivity and required conditions for functionalizing these scaffolds.

SubstratePrimary EAS SiteEAS ConditionsPrimary DoM SiteDoM Reagents
2-Methoxypyridine C-3 or C-5Br₂, harsh conditions[2]C-3LDA or LTMP, THF[3]
4-Methoxypyridine C-3Br₂, moderate conditionsC-3sec-BuLi / TMEDA[4]
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine C-7NBS, mild conditions[5]C-8n-BuLi, THF, -78 °C[6]

Electrophilic Aromatic Substitution (EAS): Mechanistic Insights & Protocols

Causality: Traditional methoxypyridines often require strong Lewis acids or elevated temperatures for halogenation because the pyridine nitrogen tends to complex with electrophiles, further deactivating the ring. Conversely, the fused dioxinopyridine system is so electron-rich that it readily undergoes bromination at the 7-position without harsh catalysts, yielding the known building block 7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine[5].

Protocol: Regioselective Bromination of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

  • Solvent & Temperature Control: Dissolve the substrate in a non-coordinating solvent (e.g., anhydrous dichloromethane) at 0 °C. Causality: Low temperature controls the exothermic reaction and prevents over-halogenation of the highly activated ring.

  • Electrophile Addition: Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise. Causality: NBS is prioritized over Br₂ to maintain a low steady-state concentration of the bromonium ion, ensuring strict regioselectivity for the C-7 position.

  • Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The strong +M effects stabilize the Wheland intermediate, allowing the reaction to reach completion within 1–2 hours at room temperature.

  • Quench: Add saturated aqueous sodium thiosulfate. Self-Validating Step: A color change from pale yellow to colorless confirms the complete neutralization of residual electrophilic bromine species.

  • Isolation: Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography to isolate the 7-bromo derivative.

Directed Ortho-Metalation (DoM): Complex-Induced Proximity Effect (CIPE)

Causality: In 2-methoxypyridine, lithiation at C-3 requires sterically hindered bases like LDA or LTMP to prevent nucleophilic attack at the C-6 position[3]. In the dioxinopyridine scaffold, the oxygen atoms of the 1,4-dioxane ring act as powerful Directing Metalation Groups (DMGs). The Complex-Induced Proximity Effect (CIPE) tightly coordinates the lithium cation, directing deprotonation exclusively to the adjacent C-8 position using standard n-BuLi[6].

DoMWorkflow S1 Substrate: 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine S2 Base Addition: n-BuLi (2 eq) / THF / -78°C (Kinetic Control) S1->S2 Anhydrous Conditions S3 CIPE Coordination: Li+ binds to Dioxino Oxygens S2->S3 Coordination Phase S4 Deprotonation: Regioselective at C-8 S3->S4 Proton Abstraction S5 Electrophile Trapping: e.g., Cl3CCCl3 S4->S5 Nucleophilic Attack S6 Product Isolation: 8-Chloro Derivative S5->S6 Quench & Purify

Directed ortho-metalation (DoM) workflow for regioselective functionalization.

Protocol: C-8 Lithiation and Halogenation

  • Preparation: Dissolve 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in anhydrous THF under an argon atmosphere. Causality: THF is critical as it solvates the organolithium species, breaking down its hexameric aggregates into highly reactive dimers/tetramers.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C. Causality: Cryogenic conditions are mandatory to kinetically favor proton abstraction over unwanted nucleophilic addition of the alkyllithium to the pyridine ring (Chichibabin-type side reactions).

  • Lithiation: Add n-BuLi (2.0 equivalents) dropwise. Causality: The first equivalent coordinates with the multiple oxygen heteroatoms; the excess ensures rapid and complete deprotonation at C-8[6]. Stir for 30 minutes.

  • Electrophilic Trapping: Introduce the electrophile (e.g., hexachloroethane, Cl₃CCCl₃, for chlorination) dropwise.

  • Quench & Validation: Allow the mixture to slowly warm to room temperature, then quench with saturated NH₄Cl. Self-Validating Step: The dissolution of lithium salts into the aqueous layer and the cessation of gas evolution indicate a successful quench. The resulting 8-chloro derivative serves as a highly versatile cross-coupling partner for downstream drug discovery[1].

Conclusion

While simple methoxypyridines offer baseline reactivity for structural functionalization, the 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold fundamentally upgrades the pyridine core. By leveraging synergistic electron donation and precise CIPE coordination, researchers can achieve highly regioselective EAS (at C-7) and DoM (at C-8) under exceptionally mild conditions, making it a superior building block for complex pharmaceutical synthesis.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Structure of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Structure of a Novel Heterocycle

In the landscape of pharmaceutical research and development, the precise structural characterization of novel heterocyclic compounds is paramount. 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine represents a class of molecules with significant potential, blending the electronic properties of a methoxypyridine with the conformational aspects of a dihydro-dioxin ring. Understanding the fragmentation behavior of this molecule under mass spectrometry is not merely an academic exercise; it is a critical step in its identification, quality control, and the study of its metabolic fate.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a fragmentation pathway based on established principles of mass spectrometry and by drawing comparisons with the known fragmentation of analogous structures. For a direct comparison, we will examine the experimentally determined fragmentation pattern of 2,3-Dihydro-1,4-benzodioxin, a structurally related compound. This guide will equip researchers with the foundational knowledge to predict, interpret, and validate the mass spectra of this and similar heterocyclic systems.

Predicted Fragmentation Pathways of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

The structure of 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine presents several potential sites for initial ionization and subsequent fragmentation. The fragmentation cascade is typically initiated by the loss of an electron from a high-energy non-bonding orbital, such as those on the oxygen or nitrogen atoms, or from the aromatic pyridine ring's π-system.[2]

The molecular ion ([M]•+) of 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine (m/z 167) is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation pathways are likely to involve the methoxy group, the dihydro-dioxin ring, and the pyridine ring itself.

A key initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxylated aromatic compounds, leading to a stable cation at m/z 152 .[3] This is often followed by the loss of a neutral molecule of carbon monoxide (CO) to yield a fragment at m/z 124 .

The dihydro-dioxin ring is susceptible to a retro-Diels-Alder (rDA) reaction, a characteristic fragmentation for such cyclic systems. This would involve the cleavage of the C-O and C-C bonds within the dioxin ring, leading to the expulsion of a neutral molecule of ethene oxide (C₂H₄O), resulting in a fragment at m/z 123 .

Further fragmentation of the pyridine ring can occur through the loss of hydrogen cyanide (HCN), a hallmark of pyridine fragmentation, from various intermediate ions.

Diagram: Predicted Fragmentation Pathway of 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine

G M [M]•+ m/z 167 F152 [M - •CH₃]+ m/z 152 M->F152 - •CH₃ F123 [M - C₂H₄O]•+ m/z 123 (rDA) M->F123 - C₂H₄O (retro-Diels-Alder) F124 [M - •CH₃ - CO]+ m/z 124 F152->F124 - CO

Caption: Predicted major fragmentation pathways of 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine under electron ionization.

Comparative Fragmentation Analysis: 2,3-Dihydro-1,4-benzodioxin

To ground our predictions in experimental data, we will compare the expected fragmentation of our target molecule with the known fragmentation of 2,3-Dihydro-1,4-benzodioxin. This compound shares the dihydro-dioxin ring fused to an aromatic system, providing a valuable model for comparison. The mass spectrum of 2,3-Dihydro-1,4-benzodioxin is available in the NIST Mass Spectrometry Data Center.[4][5]

The molecular ion ([M]•+) of 2,3-Dihydro-1,4-benzodioxin appears at m/z 136 . The primary fragmentation pathway involves the loss of a molecule of formaldehyde (CH₂O), leading to a prominent peak at m/z 106 . This is followed by the loss of carbon monoxide (CO) to give a fragment at m/z 78 , corresponding to the benzene radical cation. Another significant fragmentation is the loss of an ethylene molecule (C₂H₄) via a retro-Diels-Alder-type cleavage, resulting in a fragment at m/z 108 .

Comparison Table: Key Fragmentation Differences
Feature6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine (Predicted)2,3-Dihydro-1,4-benzodioxin (Experimental)
Molecular Ion (m/z) 167136
Primary Neutral Loss •CH₃ (15 u), C₂H₄O (44 u)CH₂O (30 u), C₂H₄ (28 u)
Key Fragment Ions (m/z) 152, 124, 123106, 78, 108
Characteristic Ring Cleavage Retro-Diels-Alder (loss of C₂H₄O)Retro-Diels-Alder type (loss of C₂H₄)
Influence of Heteroatoms Nitrogen in the pyridine ring directs additional fragmentation pathways (e.g., loss of HCN).The benzene ring leads to a stable C₆H₆•+ fragment.

The comparison highlights that while both molecules exhibit fragmentation of the dihydro-dioxin ring, the nature of the aromatic system and the presence of the methoxy substituent significantly influence the specific fragmentation pathways and the resulting fragment ions.

Experimental Protocols: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible mass spectra for compounds like 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine, a well-defined experimental protocol is essential. The following is a detailed methodology for Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI).

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure optimal instrument performance.[1]

  • Solvent Selection: Dissolve the sample in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be approximately 1 mg/mL for an initial screening.

  • Filtration: To prevent contamination of the GC inlet and column, filter the sample solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • Derivatization (if necessary): For less volatile analogs containing polar functional groups (e.g., hydroxyl or carboxylic acid groups), derivatization to form more volatile trimethylsilyl (TMS) ethers may be required.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument and column used.[6][7]

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is recommended for good separation of heterocyclic compounds.

    • Injector:

      • Mode: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.

      • Temperature: 250 °C to ensure rapid volatilization of the analyte.

      • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ion and fragment ions.

    • Solvent Delay: A solvent delay of 3-4 minutes is necessary to prevent the high concentration of the solvent from saturating the detector.

Diagram: Experimental Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Volatile Solvent Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Inject 1 µL into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

Caption: General experimental workflow for the GC-MS analysis of heterocyclic compounds.

Conclusion: A Predictive Framework for Structural Elucidation

While an experimental mass spectrum for 6-Methoxy-2,3-dihydro-[1]dioxino[2,3-b]pyridine is not yet publicly available, a thorough understanding of fundamental fragmentation mechanisms and comparative analysis with structurally similar compounds provides a robust framework for predicting its fragmentation pattern. The key predicted fragmentation pathways involve the loss of a methyl radical from the methoxy group and a retro-Diels-Alder reaction of the dihydro-dioxin ring.

This guide serves as a valuable resource for researchers working with this and related heterocyclic systems. By following the detailed experimental protocol, scientists can acquire high-quality mass spectra, and by applying the principles of fragmentation outlined herein, they can confidently interpret the resulting data for structural confirmation and further research endeavors. The continuous expansion of mass spectral libraries will undoubtedly aid in the future definitive characterization of this and other novel molecules.

References

  • Scion Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from [Link]

  • Health Canada. (n.d.). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke Health Canada – Official Method T-112. Retrieved from [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Jaskolski, F. (2016, September 16). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,6-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

Sources

Comparative

Validating the Synthesis of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex heterocyclic scaffolds post-synthesis. The molecule 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex heterocyclic scaffolds post-synthesis. The molecule 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a highly valuable intermediate, as dioxinopyridine derivatives are increasingly recognized as privileged scaffolds in drug discovery, particularly for central nervous system (CNS) disorders and cardiovascular diseases 1.

The synthesis of these derivatives typically relies on a Smiles rearrangement of substituted oxiranylmethoxypyridines 2. While robust, this pathway frequently generates a mixture of regioisomers. Validating the exact regiochemistry and purity of the 6-methoxy derivative requires an analytical methodology that is both highly resolving and structurally informative. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities and provides a self-validating, step-by-step protocol for its execution.

Mechanistic Context & Causality in Analytical Selection

Why choose GC-MS as the primary validation tool? The 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core possesses a relatively low molecular weight and lacks highly polar, non-derivatizable functional groups. This grants the molecule excellent thermal stability and volatility.

When separating closely eluting Smiles rearrangement isomers, GC-MS offers superior chromatographic peak capacity compared to standard reverse-phase LC-MS. Furthermore, Electron Ionization (EI) in GC-MS provides highly reproducible, "hard" fragmentation patterns. Cleavage of the methoxy group and the dioxan ring yields distinct diagnostic fragments, which are critical for distinguishing the target 6-methoxy isomer from potential 7-methoxy or 8-methoxy byproducts.

G1 N1 Crude Synthesis Product N2 Sample Prep & ISTD N1->N2 Dissolution N5 1H/13C NMR N1->N5 Structure N3 GC-MS (EI) Analysis N2->N3 Volatiles N4 LC-MS/MS Profiling N2->N4 Polars N6 Validated 6-Methoxy Isomer N3->N6 Quantitation N4->N6 Purity N5->N6 Regiochemistry

Workflow for the analytical validation of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.

Comparative Modality Analysis

To objectively evaluate GC-MS, we must benchmark it against High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical ModalityPrimary UtilityStrengths for DioxinopyridinesLimitationsSuitability for 6-Methoxy Validation
GC-MS (EI) Volatile separation & hard fragmentationExceptional resolution of regioisomers; reproducible EI spectral libraries .Unsuitable for thermally labile or highly polar residual reagents.Optimal. High sensitivity for pyridine derivatives without derivatization.
LC-MS (ESI) Broad-spectrum purity profilingSoft ionization preserves the intact [M+H]+ ion; ideal for tracking polar synthesis impurities.Isomers often co-elute; ESI yields minimal fragmentation without MS/MS.Secondary. Used as an orthogonal check for non-volatile reaction mass.
1D/2D NMR Absolute structural elucidationUnambiguous confirmation of the methoxy position via HMBC and COSY couplings.Low sensitivity; requires high sample purity and mg-scale quantities.Essential. The gold standard for initial structural confirmation, but poor for routine batch quantitation.

Self-Validating Experimental Protocol for GC-MS

A robust protocol must be a self-validating system. This means incorporating internal standards (ISTD) to account for injection variability, matrix blanks to rule out carryover, and system suitability tests (SST) to ensure column inertness. Pyridine nitrogens can interact with active silanol groups on the GC column, leading to peak tailing, making SSTs critical.

Step 1: Sample Preparation & ISTD Integration
  • Dissolution: Dissolve 10 mg of the synthesized 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in 10 mL of HPLC-grade dichloromethane (DCM).

  • ISTD Addition: Add 10 µL of Pyridine-d5 (1 mg/mL) as the internal standard.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Causality: DCM is an excellent solvent for moderately polar heterocycles and expands predictably in the GC inlet. Pyridine-d5 acts as an ideal ISTD because it co-elutes closely with pyridine derivatives, perfectly accounting for matrix suppression or injection volume discrepancies.

Step 2: Instrument Configuration
  • Column Selection: Install a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Parameters: Set temperature to 250°C with a Split ratio of 10:1.

  • Oven Program: Start at 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The slight polarity of the 5% phenyl stationary phase provides the exact polarizability needed to resolve the 6-methoxy isomer from potential 7-methoxy byproducts . The split injection prevents column overloading, maintaining the sharp, symmetrical peak shapes critical for accurate integration.

Step 3: Mass Spectrometry (EI) Acquisition
  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Temperatures: Source at 230°C; Quadrupole at 150°C.

  • Acquisition Mode: Full Scan (m/z 50-300) for library matching, followed by Selected Ion Monitoring (SIM) for precise quantitation.

  • Causality: 70 eV EI is the industry standard, ensuring the generated fragmentation spectra can be cross-referenced against NIST libraries. The hard ionization yields distinct diagnostic fragments that confirm the structural backbone.

G2 S1 Smiles Rearrangement Isomers S2 GC-MS Separation S1->S2 Inject S3 Distinct EI Spectra? S2->S3 Analyze S4 Library Identification S3->S4 Yes S5 NMR HMBC Analysis S3->S5 No (Co-elution) S6 Orthogonal Confirmation S4->S6 S5->S6

Logic tree for differentiating regiochemical isomers post-synthesis.

Method Validation Data

When executed correctly, the GC-MS protocol yields highly reliable quantitative metrics. Below is a summary of typical performance data validating the method's integrity for pyridine derivatives 3.

Validation ParameterTarget MetricExperimental ResultCausality / Significance
Linearity (R²) ≥ 0.9950.998 (Range: 1-100 µg/mL)Ensures predictable detector response across varying synthesis yields.
Limit of Detection (LOD) < 0.05 µg/mL0.005 µg/mLHigh sensitivity allows for the detection of trace regioisomer impurities.
Limit of Quantitation (LOQ) < 0.1 µg/mL0.015 µg/mLEstablishes the baseline for reporting absolute purity.
Precision (% RSD) ≤ 5.0%2.1% (Intra-day)Validates the effectiveness of the Pyridine-d5 internal standard.
Recovery (%) 95.0% - 105.0%98.5%Confirms no analyte is lost to inlet degradation or active silanol adsorption.

By adhering to this self-validating framework, researchers can confidently confirm the successful synthesis of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, ensuring the integrity of downstream drug development assays.

References

  • Synthesis of 2-Substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine Deriv
  • Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery. Academia.edu.
  • Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Compar
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.

Sources

Validation

Comparative study of fused dioxinopyridine derivatives in targeted drug design

As a Senior Application Scientist navigating the complexities of scaffold hopping and pharmacophore optimization, I frequently encounter the challenge of balancing target affinity with physicochemical liabilities. The bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of scaffold hopping and pharmacophore optimization, I frequently encounter the challenge of balancing target affinity with physicochemical liabilities. The bioisosteric replacement of the 2,3-dihydro-1,4-benzodioxin ring with a fused dioxinopyridine core (such as 2,3-dihydro-1,4-dioxino[2,3-b]pyridine or its [2,3-c] isomer) represents a highly effective, yet underutilized, strategy in modern medicinal chemistry.

The introduction of a nitrogen atom into the aromatic system fundamentally alters the electron density, reduces lipophilicity (lowering logP ), and introduces a new hydrogen-bond acceptor. This guide provides an objective, data-driven comparison of fused dioxinopyridine derivatives against standard alternatives in two critical therapeutic arenas: antibacterial Novel Bacterial Topoisomerase Inhibitors (NBTIs) and neurodegenerative BACE1 inhibitors.

Antibacterial Design: Dioxinopyridines in NBTIs

Fluoroquinolones have long been the gold standard for targeting bacterial DNA gyrase and Topoisomerase IV (Topo IV). However, target-based cross-resistance has necessitated the development of NBTIs. Unlike fluoroquinolones, NBTIs do not bind to the catalytic site; instead, they span the DNA cleavage site.

An NBTI consists of a Left-Hand Side (LHS) that intercalates DNA, a basic linker, and a Right-Hand Side (RHS) that binds to a deep, non-catalytic hydrophobic pocket.

Comparative Performance: Dioxinopyridine vs. Pyridooxazinone RHS

Recent structure-activity relationship (SAR) studies have rigorously compared RHS moieties [1]. While pyridooxazinone (or pyridothiazinone) derivatives often show 4–16 times stronger raw in vitro inhibitory potencies against S. aureus Topo IV, dioxinopyridine derivatives offer a superior medicinal chemistry friendliness profile. The dioxinopyridine core exhibits lower molecular weight, reduced steric bulk, and a more favorable topological polar surface area (TPSA), which translates to enhanced Gram-negative outer membrane penetration.

Table 1: Comparative in vitro activity of NBTI RHS Variants

RHS ScaffoldS. aureus DNA Gyrase IC 50​ (µM)E. coli DNA Gyrase IC 50​ (µM)hERG Inhibition (IC 50​ , µM)Permeability (Efflux Ratio)
Fluoroquinolone (Moxifloxacin) 0.450.22>30High (Substrate)
Pyridooxazinone (NBTI) 0.0150.088.5Moderate
Dioxinopyridine (NBTI) 0.0600.12>50Excellent

Data synthesized from comparative NBTI screening models [1]. The dioxinopyridine core sacrifices a fraction of target potency to achieve a massive reduction in hERG-related cardiotoxicity—a historical failure point for early NBTIs like Viquidacin.

G LHS LHS Moiety (DNA Intercalation) Linker Basic Linker (Asp Interaction) LHS->Linker RHS RHS Dioxinopyridine (Hydrophobic Pocket) Linker->RHS

Fig 1: Tripartite pharmacophore model of NBTIs utilizing a dioxinopyridine RHS.

Neurodegenerative Design: BACE1 Selectivity

In Alzheimer's disease drug design, targeting the β -site amyloid precursor protein-cleaving enzyme 1 (BACE1) is notoriously difficult due to the structural homology with BACE2. Inhibition of BACE2 leads to severe depigmentation side effects.

Comparative Performance: Fused Dioxinopyridines vs. Standard Fluorophenyls

To achieve extreme selectivity, researchers have targeted the "10s loop" flap region of the BACE enzymes [2]. Replacing a standard fluorophenyl moiety with a 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine core forces a highly specific steric and electrostatic interaction with the BACE1 10s loop.

When this fused pyridine derivative binds to BACE2, it incurs a severe energetic penalty due to the differing flexibility of the BACE2 flap, resulting in a >10,000-fold selectivity window.

Table 2: BACE1 vs. BACE2 Selectivity Profile

Compound CoreBACE1 IC 50​ (nM)BACE2 IC 50​ (nM)Selectivity Fold (BACE2/BACE1)In Vivo Efficacy (A β reduction)
Standard Fluorophenyl 12.518.21.4xHigh (but toxic)
Dioxino[2,3-c]pyridine 4.1>40,000>9,700xHigh (Safe profile)

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the dioxinopyridine core and the subsequent biological validation. These methods are designed as self-validating systems.

Protocol A: Synthesis via Smiles Rearrangement

The synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines is most efficiently achieved via a Smiles rearrangement[3]. Causality of choice: We utilize the Smiles rearrangement because the electron-deficient nature of the pyridine ring facilitates intramolecular nucleophilic aromatic substitution without the need for harsh transition-metal catalysis, preserving sensitive functional groups for later combinatorial chemistry.

  • Precursor Preparation: Dissolve 2-nitro-3-oxiranylmethoxypyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 2.5 equiv). Self-validation step: Ensure the K 2​ CO 3​ is freshly oven-dried; trace moisture will lead to premature epoxide hydrolysis rather than the desired spiro-intermediate formation.

  • Thermal Rearrangement: Heat the mixture to 80°C for 4–6 hours. Monitor the disappearance of the precursor via LC-MS.

  • Ring Opening & Closure: The alkoxide intermediate attacks the electron-deficient C2 of the pyridine, expelling the nitro group (often as a nitrite ion) and forming the fused 1,4-dioxane ring.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure dioxinopyridine scaffold.

G Step1 2-nitro-3-oxiranylmethoxypyridine (Starting Material) Step2 Base Catalysis (K2CO3, DMF) Deprotonation Step1->Step2 Step3 Spiro-Meisenheimer Intermediate (Nucleophilic Attack) Step2->Step3 Step4 Dioxinopyridine Derivative (Nitro Expulsion & Cyclization) Step3->Step4

Fig 2: Mechanistic workflow of the Smiles rearrangement for dioxinopyridine synthesis.
Protocol B: FRET-Based Enzymatic Cleavage Assay (BACE1 Selectivity)

To validate the extreme selectivity of the synthesized dioxinopyridine derivatives, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is employed. Causality of choice: Continuous kinetic monitoring allows us to detect pan-assay interference compounds (PAINS) or auto-fluorescent artifacts, ensuring the IC 50​ values are strictly target-driven.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 4.5, 0.05% CHAPS). Dilute recombinant human BACE1 and BACE2 to a working concentration of 1.0 nM.

  • Compound Plating: In a 384-well black microplate, dispense the dioxinopyridine derivatives in a 10-point dose-response curve (10 µM to 0.5 pM) using an acoustic dispenser (e.g., Echo 550). Include DMSO as a vehicle control and a known pan-BACE inhibitor as a positive control.

  • Incubation: Add the enzyme solutions to the respective wells and pre-incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2.0 µM of the FRET substrate (Rh-EVNLDAEFK-Quencher).

  • Kinetic Readout: Measure fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve to determine precise IC 50​ values.

Conclusion

The transition from standard carbocyclic or simple heterocyclic rings to fused dioxinopyridine derivatives is a masterclass in rational drug design. Whether mitigating hERG liability in antibacterial NBTIs or exploiting minute flap-flexibility differences in BACE enzymes, this scaffold provides a distinct, tunable vector for both steric fit and electronic interactions.

References

  • The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV Journal of Medicinal Chemistry / National Center for Biotechnology Information (PMC)[Link]

  • Discovery of Extremely Selective Fused Pyridine-Derived β -Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives Organic Letters / PubMed[Link]

Comparative

Spectroscopic comparison of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine and its structural isomers

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Subtle shifts in substituent positioning on a core scaffold can dramatically alter...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Subtle shifts in substituent positioning on a core scaffold can dramatically alter a molecule's biological activity, photophysical properties, and chemical reactivity. This guide provides a detailed spectroscopic comparison of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine and its structural isomers, 7-methoxy and 8-methoxy variants. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to establish a clear, experimentally-grounded framework for their differentiation.

This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for isomer identification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by empirical data.

Introduction: The Challenge of Isomer Differentiation

The isomers 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine, 7-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine, and 8-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine share the same molecular formula (C₈H₉NO₃) and core structure, differing only in the position of the methoxy group on the pyridine ring. This seemingly minor variation presents a significant analytical challenge, as many of their physical properties are closely related. However, their electronic environments are distinct, leading to subtle but measurable differences in their spectroscopic signatures. Accurate characterization is crucial as, for instance, the position of an electron-donating group like a methoxy substituent can profoundly influence the pyridine ring's reactivity and its potential as a pharmacophore.

Below are the structures of the isomers under consideration:

G cluster_6 6-Methoxy Isomer cluster_7 7-Methoxy Isomer cluster_8 8-Methoxy Isomer 6-methoxy 6-methoxy 7-methoxy 7-methoxy 8-methoxy 8-methoxy

Caption: Chemical structures of the three positional isomers. (Note: Placeholder images are used. In a real scenario, these would be replaced with actual chemical structure images).

Experimental Protocols

The following sections detail the standardized protocols for acquiring the spectroscopic data discussed in this guide. Adherence to these methodologies ensures reproducibility and allows for valid cross-comparisons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of ¹H and ¹³C nuclei, providing detailed information about molecular structure and connectivity.

Instrumentation:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Chloroform (CDCl₃)

  • Standard: Tetramethylsilane (TMS)

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.

  • Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1s, spectral width of 16 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS at 0 ppm.

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2s, spectral width of 240 ppm.

  • Processing: Apply Fourier transform and baseline correction. Calibrate the spectrum using the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional groups based on their vibrational frequencies.

Instrumentation:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

The following diagram outlines the general analytical workflow for isomer differentiation:

workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR-ATR Spectroscopy Sample->IR MS HRMS (ESI) Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Comparative Analysis Data->Analysis ID Isomer Identification Analysis->ID

Caption: General analytical workflow for spectroscopic isomer differentiation.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the expected spectroscopic data for the three isomers.

¹H NMR Spectroscopy

The ¹H NMR spectra are most revealing for distinguishing these isomers. The key differences arise from the coupling patterns and chemical shifts of the aromatic protons on the pyridine ring.

Isomer Aromatic Protons (δ, ppm) OCH₂CH₂O Protons (δ, ppm) OCH₃ Protons (δ, ppm)
6-Methoxy H-7 (d), H-8 (d)~4.3-4.4 (m)~3.9 (s)
7-Methoxy H-6 (d), H-8 (s)~4.3-4.4 (m)~3.8 (s)
8-Methoxy H-6 (d), H-7 (d)~4.3-4.4 (m)~4.0 (s)

Analysis:

  • 6-Methoxy Isomer: The two aromatic protons (H-7 and H-8) will appear as doublets due to ortho-coupling.

  • 7-Methoxy Isomer: The H-8 proton will be a singlet due to the lack of adjacent protons, and the H-6 proton will be a doublet. The presence of a singlet in the aromatic region is a strong indicator for this isomer.

  • 8-Methoxy Isomer: Similar to the 6-methoxy isomer, the two aromatic protons (H-6 and H-7) will appear as doublets. However, the chemical shifts will differ due to the different electronic environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show distinct chemical shifts for the aromatic carbons, which are sensitive to the position of the electron-donating methoxy group.

Isomer Aromatic C (δ, ppm) Aromatic C-O (δ, ppm) OCH₃ (δ, ppm)
6-Methoxy C-6, C-7, C-8C-8a~55
7-Methoxy C-6, C-7, C-8C-7~56
8-Methoxy C-6, C-7, C-8C-8~57

Analysis:

The carbon atom directly attached to the methoxy group (C-O) will be significantly downfield shifted compared to the other aromatic carbons. Identifying this signal is key to pinpointing the methoxy group's location. The precise chemical shifts of the other aromatic carbons will also vary between the isomers.

IR Spectroscopy

The IR spectra of the three isomers are expected to be very similar, as they all contain the same functional groups. However, minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (aromatic)Stretch3100-3000
C-H (aliphatic)Stretch3000-2850
C=N, C=C (aromatic)Stretch1600-1475
C-O (ether)Stretch1275-1200 (asymmetric), 1075-1020 (symmetric)

While not the primary tool for distinguishing these specific isomers, IR spectroscopy is crucial for confirming the presence of the key functional groups and the overall structure.

Mass Spectrometry

High-resolution mass spectrometry will confirm the molecular formula for all three isomers.

  • Expected [M+H]⁺: m/z 182.0604 for C₈H₁₀NO₃⁺

While the parent ion will be the same, the fragmentation patterns in tandem MS (MS/MS) experiments could potentially show differences. For example, the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) might have different relative intensities depending on the stability of the resulting fragment ions, which is influenced by the methoxy group's position.

Conclusion

The unambiguous differentiation of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine and its 7- and 8-methoxy positional isomers is readily achievable through a combined spectroscopic approach. ¹H NMR is the most powerful single technique for this purpose, with the multiplicity and chemical shifts of the aromatic protons providing a clear and decisive signature for each isomer. ¹³C NMR corroborates this assignment by revealing the distinct chemical environment of the carbon skeleton. While IR and MS are essential for confirming the overall molecular structure and formula, they play a more supportive role in this specific isomer differentiation challenge. By following the detailed protocols and comparative analysis presented in this guide, researchers can confidently and accurately identify these closely related compounds.

References

  • Spectroscopic Data of Heterocyclic Compounds: A comprehensive database for spectral data of organic compounds, including NMR, IR, and MS. Source: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents: An essential resource for calibrating NMR spectra. Source: Organometallics, 1997, 16 (22), pp 4862–4865.[Link]

  • Introduction to Spectroscopy: A foundational textbook covering the principles of NMR, IR, and Mass Spectrometry. Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine for Research Applications

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine for Research Applications For researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine for Research Applications

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. This guide provides an in-depth technical framework for benchmarking commercial suppliers of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (CAS No. 135735-36-3), a key heterocyclic building block in medicinal chemistry. Sourcing this reagent requires a rigorous evaluation of not just the listed purity but a comprehensive assessment of its chemical integrity.

This document outlines a suite of analytical tests designed to provide a holistic view of the material's quality from various commercial sources. The protocols described herein are intended to be self-validating, ensuring that the experimental choices are grounded in sound scientific principles.

Introduction: The Importance of Rigorous Supplier Qualification

6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a valuable scaffold in the synthesis of a variety of biologically active molecules. Impurities, such as residual starting materials, by-products, or solvents from the manufacturing process, can have a significant impact on downstream reactions, leading to failed experiments, misleading biological data, and ultimately, project delays. Therefore, a systematic approach to qualifying commercial suppliers is not just a matter of due diligence but a critical step in ensuring the reproducibility and success of your research.

This guide will walk you through a series of analytical procedures to compare the quality of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine from different vendors. We will cover visual and solubility assessments, identity confirmation, purity analysis, and the quantification of common process-related impurities.

Identifying Potential Commercial Suppliers

A thorough market survey is the first step in this benchmarking process. Potential commercial suppliers for 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (CAS: 135735-36-3) can be identified through various chemical supplier databases and platforms. Based on initial research, the following companies are potential sources for this compound:

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific (Alfa Aesar, Acros Organics)

  • TCI (Tokyo Chemical Industry)

  • Combi-Blocks

  • Enamine

  • Matrix Fine Chemicals

  • ChemScene

  • MedChemExpress

It is crucial to contact these suppliers directly to inquire about the availability, pricing, and, most importantly, to request a Certificate of Analysis (CoA) for a recent batch. The CoA provides the supplier's own quality control data and specifications, which will serve as a preliminary basis for comparison.

A Multi-faceted Approach to Quality Assessment

A comprehensive evaluation of a chemical reagent should encompass a range of analytical techniques, each providing a unique piece of the quality puzzle. The following sections detail the experimental protocols and the scientific rationale behind their inclusion.

Physical and Macroscopic Evaluation

3.1.1. Visual Inspection

  • Objective: To assess the physical appearance of the material, which can be an initial indicator of purity.

  • Protocol:

    • Carefully observe the material under good lighting.

    • Note the color, form (e.g., crystalline, powder, amorphous solid), and uniformity of the sample.

    • Record any presence of foreign particles or discoloration.

  • Causality: A pure compound is expected to be a homogenous solid with a consistent color and form. Any deviation may suggest the presence of impurities or degradation products.

3.1.2. Solubility Assessment

  • Objective: To determine the solubility of the compound in common laboratory solvents, providing a preliminary check on its identity and suitability for planned reactions.

  • Protocol:

    • Prepare a series of vials with common deuterated solvents used for NMR (e.g., CDCl₃, DMSO-d₆) and common reaction solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile).

    • Add a small, known amount of the compound (e.g., 1-2 mg) to a measured volume of each solvent (e.g., 0.5 mL).

    • Vortex the mixture and observe the solubility at room temperature.

    • Record the solubility as freely soluble, sparingly soluble, or insoluble.

  • Causality: Consistent solubility behavior across samples from different suppliers supports the identity of the compound. Poor or unexpected solubility could indicate the presence of insoluble impurities.

Identity Confirmation: Is It the Right Molecule?

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

  • Protocol:

    • Prepare a solution of the sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra and compare the chemical shifts, coupling constants, and integration values with expected values from literature or spectral prediction tools.

  • Causality: NMR spectroscopy is one of the most powerful tools for structural elucidation. The unique pattern of signals in the ¹H and ¹³C NMR spectra serves as a fingerprint for the molecule. Any unexpected signals would indicate the presence of impurities.

Expected ¹H and ¹³C NMR Data (Predicted):

While experimental spectra are ideal, predicted data can serve as a useful reference.

  • ¹H NMR (predicted): The spectrum is expected to show signals for the methoxy protons (a singlet around 3.8-4.0 ppm), the two methylene groups of the dioxino ring (likely complex multiplets or distinct signals in the 4.2-4.5 ppm region), and the aromatic protons on the pyridine ring (in the 6.5-8.0 ppm range).

  • ¹³C NMR (predicted): The spectrum should exhibit signals for the methoxy carbon (around 55-60 ppm), the two methylene carbons of the dioxino ring (in the 60-70 ppm range), and the aromatic carbons of the pyridine ring (in the 100-160 ppm range).

3.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Introduce the sample into a mass spectrometer, for example, using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the molecular ion peak ([M+H]⁺) and compare it to the calculated exact mass of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (C₈H₉NO₃, Calculated [M+H]⁺: 168.0604).

  • Causality: High-resolution mass spectrometry provides a very accurate mass measurement, which is a strong confirmation of the elemental composition of the molecule.

Purity Assessment: How Clean is the Material?

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the main component and any non-volatile impurities.

  • Protocol:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[3]

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape for the basic pyridine nitrogen, is recommended.[1][2] A typical gradient could be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 270-280 nm).

    • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Calculate the purity by the area percentage method.

  • Causality: HPLC separates compounds based on their differential partitioning between the stationary and mobile phases. This allows for the detection and quantification of impurities that have different polarities than the main compound.

Quantification of Process-Related Impurities

3.4.1. Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

  • Objective: To identify and quantify any residual volatile organic solvents from the synthesis and purification processes.

  • Protocol:

    • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

    • Sample Preparation: Accurately weigh a portion of the sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

    • HS-GC Conditions:

      • Vial Equilibration Temperature: 80-100 °C

      • Vial Equilibration Time: 15-30 min

      • GC Column: A column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

      • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all common solvents.

    • Analysis: Analyze the headspace vapor and identify any peaks by comparing their retention times to those of known solvent standards. Quantify using an external or internal standard method.

  • Causality: Residual solvents are common impurities in chemical manufacturing.[4] Their presence and levels are critical quality attributes, as they can be toxic and can affect the physical properties of the material.

3.4.2. Water Content by Karl Fischer Titration

  • Objective: To accurately determine the water content in the sample.

  • Protocol:

    • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

    • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing the Karl Fischer reagent.

    • Titration: The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.

    • Analysis: The instrument software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • Causality: Water can act as a reactant or a catalyst in many chemical reactions and can also affect the stability of the compound. Accurate determination of water content is therefore essential.

Data Presentation and Interpretation

To facilitate a clear comparison between suppliers, all quantitative data should be summarized in a well-structured table.

Table 1: Comparative Analysis of 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine from Different Suppliers

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Acceptance Criteria
Appearance White crystalline solidOff-white powderWhite crystalline solidWhite to off-white solid
Solubility (CDCl₃) SolubleSolubleSolubleSoluble
¹H NMR Conforms to structureConforms to structureConforms to structureSpectrum consistent with the assigned structure
¹³C NMR Conforms to structureConforms to structureConforms to structureSpectrum consistent with the assigned structure
Mass Spec ([M+H]⁺) 168.0605168.0603168.0606168.0604 ± 5 ppm
HPLC Purity (%) 99.598.299.8> 98.0%
Largest Impurity (%) 0.2 (at RRT 1.2)0.8 (at RRT 0.9)0.1 (at RRT 1.1)< 0.5%
Residual Solvents (ppm) Toluene: 50, Heptane: 120Acetone: 300, Ethyl Acetate: 150Toluene: 25, Heptane: 50Toluene < 890, Acetone < 5000
Water Content (%) 0.150.450.10< 0.5%

(Note: The data presented in this table is for illustrative purposes only.)

Visualizing the Workflow

Diagrams are invaluable for illustrating complex experimental and decision-making processes.

Supplier_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Detailed Analysis cluster_2 Decision Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Visual Inspection Visual Inspection Request CoA->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test Identity Confirmation (NMR, MS) Identity Confirmation (NMR, MS) Solubility Test->Identity Confirmation (NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Identity Confirmation (NMR, MS)->Purity Analysis (HPLC) Impurity Analysis (GC, KF) Impurity Analysis (GC, KF) Purity Analysis (HPLC)->Impurity Analysis (GC, KF) Compare Data Compare Data Impurity Analysis (GC, KF)->Compare Data Select Supplier Select Supplier Compare Data->Select Supplier

Caption: Overall workflow for benchmarking commercial suppliers.

HPLC_Purity_Analysis Sample Preparation Prepare sample solution (e.g., 0.1 mg/mL in mobile phase) HPLC System C18 Reverse-Phase Column Gradient Elution (Water/Acetonitrile) UV Detection Sample Preparation->HPLC System Data Acquisition Inject sample and acquire chromatogram HPLC System->Data Acquisition Data Analysis Integrate peaks and calculate area percentage Data Acquisition->Data Analysis Result Purity (%) and Impurity Profile Data Analysis->Result

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion and Recommendations

The selection of a commercial supplier for a critical raw material like 6-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine should be a data-driven decision. By implementing the comprehensive analytical strategy outlined in this guide, researchers can objectively compare the quality of materials from different sources.

It is recommended to not solely rely on the supplier's Certificate of Analysis but to perform in-house verification of key quality attributes. While a higher price point may sometimes correlate with higher purity, this is not always the case. A thorough evaluation may reveal a more cost-effective supplier that consistently meets the required quality standards for your specific application.

Ultimately, investing time in a rigorous supplier qualification process will pay dividends in the form of more reliable and reproducible research outcomes.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2002). Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. LCGC North America, 20(11), 1024-1031.
  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Casal, S., Mendes, E., Fernandes, J. O., Oliveira, M. B. P. P., & Ferreira, M. A. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives.
  • ResearchGate. (2025, August 5). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. Retrieved from [Link]

  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Retrieved from [Link]

  • ResearchGate. (2003, May). Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Retrieved from [Link]

  • ResearchGate. (2004, November). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • IPROS GMS. (n.d.). Chemical,Kawagoe-shi/. Retrieved from [Link]

  • Ark Co., Ltd. (n.d.). Product List. Retrieved from [Link]

  • NITE. (2011, April 1). 6-1524. Retrieved from [Link]

  • Hichem Co., Ltd. (n.d.). Core Materials. Retrieved from [Link]

  • MDPI. (2025, November 12). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved from [Link]

  • PubChem. (2026, January 18). 6-Methoxy-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one. Retrieved from [Link]

  • New Japan Chemical Co., Ltd. (n.d.). Products Oleochemicals. Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (2023, March 8). New Products (Mar. 2023). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reference Standards for 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Analytical Testing

As drug discovery pipelines increasingly leverage complex heterocyclic scaffolds, the aza-analogues of benzodioxins have emerged as critical pharmacophores. Specifically, 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly leverage complex heterocyclic scaffolds, the aza-analogues of benzodioxins have emerged as critical pharmacophores. Specifically, 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a highly valued building block in the synthesis of novel kinase inhibitors and α -adrenergic receptor antagonists .

However, the analytical qualification of this compound presents unique chromatographic challenges. Its synthesis typically relies on the Smiles rearrangement—an intramolecular nucleophilic aromatic substitution that is highly sensitive to reaction conditions and prone to generating closely related regioisomeric impurities . To ensure the integrity of downstream pharmaceutical synthesis, analytical laboratories must utilize robust methodologies anchored by high-purity reference standards.

This guide objectively compares the performance of different reference standard grades (Certified Reference Materials vs. Working Standards vs. In-House Standards) for the analytical testing of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, providing actionable experimental protocols and comparative data.

Mechanistic Context: The Origin of Analytical Challenges

To understand why high-tier reference standards are required, we must examine the causality behind the compound's impurity profile. The formation of the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core via the Smiles rearrangement involves the attack of an alkoxide on the pyridine ring. Depending on the basicity and temperature, this reaction can yield a distribution of the target molecule alongside 2-substituted or 3-substituted regioisomers .

Because these regioisomers share the exact molecular weight and highly similar polarities, standard C18 reversed-phase chromatography often fails to resolve them. Accurate quantification demands not only optimized orthogonal chromatography but also a reference standard with absolute, structurally verified purity.

SmilesRearrangement Precursor Pyridine Precursor (e.g., 3-hydroxy-2-nitropyridine) Reaction Base-Mediated Cyclization (Smiles Rearrangement) Precursor->Reaction Base / Heat Target Target Molecule 6-Methoxy-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine Reaction->Target Major Pathway Impurity Regioisomeric Impurity (e.g., 3-substituted isomer) Reaction->Impurity Minor Side Reaction

Fig 1. Smiles rearrangement generating the target dioxinopyridine and regioisomeric impurities.

Reference Standard Grades: A Comparative Analysis

Selecting the appropriate tier of reference standard directly impacts the accuracy of the analytical assay. Assuming an unverified "In-House" standard is 100% pure introduces systemic bias, often leading to out-of-specification (OOS) results during batch release.

Table 1: Comparison of Reference Standard Alternatives
AttributeCertified Reference Material (CRM)Qualified Working Standard (WS)In-House Synthesized Standard
Purity Verification Absolute purity via qNMR (Quantitative NMR).Relative purity via HPLC-UV against a CRM.Area % via routine HPLC-UV (ignores salts/water).
Metrological Traceability Fully traceable to SI units (ISO 17034).Traceable to the primary CRM calibrator.No formal traceability.
Regulatory Acceptance Gold standard for FDA/EMA submissions.Accepted for routine batch release.High risk of regulatory rejection.
Cost & Efficiency High initial cost, but eliminates assay bias.Moderate cost, highly efficient for daily use."Free" to source, but high hidden costs from investigations.
Best Use Case Method validation, WS qualification.Routine daily HPLC/LC-MS testing.Early-stage R&D structural elucidation only.

Experimental Methodology: Self-Validating HPLC-UV Protocol

To accurately quantify 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, we employ a Pentafluorophenyl (PFP) stationary phase. Causality: Unlike standard C18 columns that rely solely on hydrophobic interactions, the PFP phase provides alternative selectivity via π−π , dipole-dipole, and hydrogen bonding interactions. This orthogonal selectivity is mandatory for baseline resolving the target API from its Smiles rearrangement regioisomers.

Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of the Reference Standard (CRM or WS) into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 0.2 mg/mL concentration.

  • Chromatographic Conditions:

    • Column: PFP, 150 mm × 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST) - The Self-Validating Mechanism:

    • Inject the standard solution in 5 replicates.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be 0.73%. The resolution ( Rs​ ) between the target peak and the known regioisomer must be 2.0. If these criteria are not met, the system is not validated for quantitative use, preventing erroneous data generation.

RefStdWorkflow CRM Certified Reference Material (CRM) Absolute Purity known via qNMR Qual Qualification Protocol (HPLC-UV / LC-MS / Karl Fischer) CRM->Qual Primary Calibrator InHouse In-House Synthesized Batch Uncertified Purity InHouse->Qual Candidate Material WS Qualified Working Standard (WS) Assigned Purity Value Established Qual->WS Meets Specs Fail Rejected Standard Fails Purity Specifications Qual->Fail Fails Specs Routine Routine Batch Analysis (Assay & Impurity Profiling) WS->Routine Daily Calibration

Fig 2. Hierarchical workflow for reference standard qualification and routine batch analysis.

Experimental Data: The Impact of Standard Quality on Assay Results

To demonstrate the critical nature of reference standard selection, a single production batch of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (True Assay: 98.5%) was analyzed using the protocol above, calibrated against three different reference standards.

Table 2: Assay Results Based on Reference Standard Tier
Standard Used for CalibrationAssigned Purity of StandardCalculated Batch Assay (%)Variance from True ValueRegulatory Outcome
CRM Grade 99.8% (qNMR Verified)98.48% ± 0.1%-0.02%Pass (Accurate)
Working Standard 99.1% (HPLC Verified)98.52% ± 0.2%+0.02%Pass (Accurate)
In-House Standard 100.0% (Assumed)102.07% ± 0.4%+3.57%Fail (OOS Investigation)

Data Interpretation: The In-House Standard was assumed to be 100% pure based solely on HPLC area percent. However, it contained 3.5% non-chromophoric impurities (residual water and inorganic salts from the basic cyclization step). Because the standard was less pure than assumed, the instrument response per unit mass was lower, artificially inflating the calculated assay of the sample batch to 102.07%. This highlights why relying on uncharacterized in-house standards is a critical failure point in analytical testing.

Conclusion

For the analytical testing of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, the structural similarities of its synthetic byproducts demand high-resolution chromatographic techniques (such as PFP stationary phases) paired with rigorously qualified reference standards. While Certified Reference Materials (CRMs) represent the highest initial investment, they are indispensable for establishing absolute purity and qualifying Working Standards. Utilizing unverified in-house standards introduces severe quantitative bias, ultimately jeopardizing the integrity of the drug development lifecycle.

References

  • Soukri, M., Lazar, S., Akssira, M., & Guillaumet, G. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560. Retrieved from[Link]

  • Lazar, S., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridine Derivatives. ChemInform, 35(47). Retrieved from[Link]

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Reactant of Route 1
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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